Febuxostat n-butyl isomer
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
IUPAC Name |
2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-4-7-21-13-6-5-11(8-12(13)9-17)15-18-10(2)14(22-15)16(19)20/h5-6,8H,3-4,7H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYGOMDVRIXGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Chemical Landscape of Febuxostat's N-Butyl Isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat (B1672324), a potent and selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout.[1] Its efficacy is intrinsically linked to its specific molecular architecture. However, during its synthesis, process-related impurities and isomers can arise, one of which is the n-butyl isomer of Febuxostat. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, the n-butyl isomer of Febuxostat. While the parent compound's pharmacology is well-documented, this guide focuses on the chemical properties of its n-butyl variant, a critical aspect for quality control and regulatory compliance in drug development.
Chemical Structure and Identification
The n-butyl isomer of Febuxostat differs from the parent drug in the ether linkage on the phenyl ring, featuring a linear butyl group instead of an isobutyl group. This seemingly minor structural change can have significant implications for the molecule's physicochemical properties and, potentially, its biological activity.
| Identifier | Value | Reference |
| IUPAC Name | 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid | [2] |
| CAS Number | 1657014-33-9 | [3] |
| Molecular Formula | C₁₆H₁₆N₂O₃S | [3] |
| Molecular Weight | 316.37 g/mol | [3] |
| SMILES | O=C(C1=C(C)N=C(C2=CC=C(OCCCC)C(C#N)=C2)S1)O | [3] |
| InChI | 1S/C16H16N2O3S/c1-3-4-7-21-13-6-5-11(8-12(13)9-17)15-18-10(2)14(22-15)16(19)20/h5-6,8H,3-4,7H2,1-2H3,(H,19,20) | [4] |
Synthesis Protocol
A definitive, step-by-step synthesis protocol for the Febuxostat n-butyl isomer is not extensively published. However, its synthesis can be logically inferred from the established synthetic routes of Febuxostat, where isobutyl bromide is replaced with its linear isomer, n-butyl bromide. The general synthetic strategy involves the formation of the thiazole (B1198619) ring and the ether linkage.
A plausible synthetic pathway is outlined below:
Key Reaction Steps:
-
Etherification: 3-Bromo-4-hydroxybenzonitrile is reacted with n-butyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) to yield 3-bromo-4-butoxybenzonitrile.
-
Thionation: The nitrile group of 3-bromo-4-butoxybenzonitrile is converted to a thioamide using a thionating agent like thioacetamide.
-
Hantzsch Thiazole Synthesis: The resulting 3-cyano-4-butoxythiobenzamide is then cyclized with ethyl 2-chloroacetoacetate to form the thiazole ring, yielding the ethyl ester of the n-butyl isomer.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, affording the this compound.
Experimental Characterization Protocols
The structural elucidation and purity assessment of the this compound would rely on a suite of standard analytical techniques.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound and to separate it from Febuxostat and other related impurities.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.0 µm particle size) is typically used.[5]
-
Mobile Phase: A gradient elution system is often employed, consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) adjusted to an acidic pH) and an organic solvent like acetonitrile.[5]
-
Detection: UV detection at a wavelength where the chromophores of the molecule exhibit maximum absorbance.
-
Outcome: A chromatogram indicating the retention time and peak area, which are used to calculate the purity.
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Ionization Technique: Electrospray ionization (ESI) is a common method for this type of molecule.[6]
-
Analysis Mode: The analysis can be performed in either positive or negative ion mode. For Febuxostat, the deprotonated molecule [M-H]⁻ is often observed in negative mode at m/z 315.1.[6]
-
Outcome: A mass spectrum showing the mass-to-charge ratio of the molecular ion, confirming the expected molecular weight of 316.37 g/mol .
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed information about the molecular structure, including the connectivity of atoms and the specific arrangement of the n-butyl group.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methyl group on the thiazole ring, and the four distinct methylene (B1212753) groups and the terminal methyl group of the n-butyl chain.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all 16 carbon atoms in the molecule, further confirming the structure.
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ would be used.
4. Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups.
-
Expected Absorptions: Characteristic stretching frequencies for the nitrile (C≡N), carboxylic acid (C=O and O-H), and ether (C-O-C) functional groups would be expected.
-
Outcome: An IR spectrum with labeled peaks corresponding to the functional groups present in the molecule.
Biological Activity and Signaling Pathway
Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine (B94841) catabolism pathway that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1] This inhibition leads to a reduction in uric acid levels. The production of uric acid is also associated with the generation of reactive oxygen species (ROS).[7][8]
Currently, there is a lack of publicly available data on the specific biological activity of the this compound, including its potential to inhibit xanthine oxidase. As an isomer of a potent inhibitor, it is plausible that it may exhibit some level of activity, but this has not been experimentally verified in the available literature. Further research is required to determine its pharmacological profile.
Conclusion
The n-butyl isomer of Febuxostat is a known process-related impurity that requires careful monitoring and control during the manufacturing of the active pharmaceutical ingredient. While its chemical structure is well-defined, and a synthetic route can be logically deduced, there is a notable absence of public data on its biological activity. The analytical methods outlined in this guide provide a framework for the robust characterization and quantification of this isomer, which is essential for ensuring the quality, safety, and efficacy of Febuxostat drug products. Further investigation into the pharmacological and toxicological profile of the n-butyl isomer is warranted to fully understand its potential impact.
References
- 1. Long-Term Inhibition of Xanthine Oxidase by Febuxostat Does Not Decrease Blood Pressure in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | PLOS One [journals.plos.org]
- 2. veeprho.com [veeprho.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. pharmtech.com [pharmtech.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. researchgate.net [researchgate.net]
- 8. Xanthine oxidase inhibition by febuxostat attenuates experimental atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Febuxostat N-Butyl Isomer (CAS No. 1657014-33-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, a key enzyme in the purine (B94841) degradation pathway. Its therapeutic action lies in reducing the production of uric acid, making it a cornerstone in the management of hyperuricemia and gout.[1][2] The n-butyl isomer of Febuxostat, identified by the CAS number 1657014-33-9, is recognized as a process-related impurity in the synthesis of the active pharmaceutical ingredient (API).[3][4] This technical guide provides a comprehensive overview of the available information on Febuxostat n-butyl isomer, including its chemical properties, synthesis, analytical methodologies, and the relevant biological context of its parent compound.
Chemical and Physical Properties
The this compound, chemically named 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is a solid at room temperature.[5][6] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1657014-33-9 | [3][7] |
| Molecular Formula | C₁₆H₁₆N₂O₃S | [5][6] |
| Molecular Weight | 316.37 g/mol | [6] |
| IUPAC Name | 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | |
| Appearance | White Solid | [5] |
| Purity | ≥98% (as a reference standard) | [6] |
| Storage | 0-8 °C |
Synthesis and Formation
The n-butyl isomer of Febuxostat is not a desired product but rather an impurity that can arise during the manufacturing process of Febuxostat.[4] Its formation is typically associated with the use of n-butanol as a solvent or the presence of n-butyl bromide as a residual impurity in the alkylation step of the Febuxostat synthesis.
A general synthetic approach to intentionally prepare this isomer for use as a reference standard would involve the esterification of the carboxylic acid group of Febuxostat with n-butanol or the hydrolysis of the corresponding n-butyl ester. A more direct, albeit less common, route would be to utilize n-butoxy precursors during the core synthesis of the thiazole (B1198619) ring structure.
Analytical Methodologies
The detection and quantification of the this compound, along with other impurities, are critical for ensuring the quality and safety of the Febuxostat API. High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for this purpose.
Experimental Protocol: HPLC Analysis of Febuxostat and its Impurities
This protocol is a general representation based on common practices for the analysis of Febuxostat and its related substances.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection is generally performed at a wavelength where Febuxostat and its impurities exhibit significant absorbance.
-
Injection Volume: A standard volume, often in the range of 10-20 µL.
3. Sample Preparation:
-
Standard Solution: A known concentration of the this compound reference standard is prepared in a suitable diluent.
-
Sample Solution: The Febuxostat API or drug product is dissolved in the same diluent to a known concentration.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to the n-butyl isomer in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of the n-butyl isomer in the sample by comparing its peak area with the peak area of the standard.
Biological Activity and Signaling Pathway
As of the current literature, there is a lack of specific quantitative data on the biological activity of the this compound, including its inhibitory potency against xanthine oxidase. It is primarily characterized as a process-related impurity.[3][4]
The mechanism of action of the parent compound, Febuxostat, is well-established. It functions as a selective inhibitor of xanthine oxidase, the enzyme responsible for the final two steps of purine metabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid.[1] By blocking this enzyme, Febuxostat reduces the production of uric acid.[1]
Signaling Pathway: Purine Degradation and Xanthine Oxidase Inhibition
The following diagram illustrates the purine degradation pathway and the point of inhibition by Febuxostat.
Caption: Purine degradation pathway and the inhibitory action of Febuxostat on Xanthine Oxidase.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds like Febuxostat and could be applied to its n-butyl isomer.
1. Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test compound (this compound)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Substrate Solution: Prepare a stock solution of xanthine in the same buffer.
-
Inhibitor Solutions: Prepare a stock solution of the this compound in DMSO and create a series of dilutions in the buffer to achieve a range of final concentrations for IC50 determination.
3. Assay Procedure:
-
To each well of the microplate, add the phosphate buffer, the inhibitor solution at various concentrations, and the enzyme solution.
-
Include control wells with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.
-
Immediately measure the increase in absorbance at 295 nm over a specific time period. The rate of increase in absorbance corresponds to the formation of uric acid and is proportional to the xanthine oxidase activity.
4. Data Analysis:
-
Calculate the rate of reaction for the control and for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the identification and characterization of an impurity like the this compound.
Caption: General experimental workflow for the analysis of a process-related impurity.
Conclusion
The n-butyl isomer of Febuxostat (CAS No. 1657014-33-9) is a known process-related impurity that requires careful monitoring during the manufacturing of the Febuxostat API. While its chemical properties and analytical detection methods are established, there is a notable absence of publicly available data on its specific biological activity, particularly its potential to inhibit xanthine oxidase. For researchers and drug development professionals, the focus remains on minimizing the presence of this and other impurities to ensure the safety and efficacy of the final drug product. The synthesis of the n-butyl isomer as a reference standard is crucial for the accurate validation of analytical methods used in quality control. Further research into the pharmacological profile of this isomer could provide a more complete understanding of its potential impact.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Febuxostat: a selective xanthine-oxidase/xanthine-dehydrogenase inhibitor for the management of hyperuricemia in adults with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pharmtech.com [pharmtech.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 1657014-33-9 | HRC01433 [biosynth.com]
An In-depth Technical Guide to the Synthesis of Febuxostat n-Butyl Isomer as a Process Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout. As with any active pharmaceutical ingredient (API), controlling process-related impurities is critical to ensure its safety and efficacy. This technical guide provides a comprehensive overview of the synthesis of a key process impurity, the febuxostat n-butyl isomer (2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid). The formation of this impurity primarily arises from the presence of n-butyl bromide in the isobutyl bromide starting material used during the alkylation step of the febuxostat synthesis. This document details the synthetic pathways, experimental protocols for both febuxostat and its n-butyl isomer, and analytical methodologies for its detection and quantification.
Introduction
Febuxostat's therapeutic action is derived from its inhibition of xanthine oxidase, the enzyme responsible for the final two steps in purine (B94841) metabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid. By blocking this enzyme, febuxostat effectively reduces the production of uric acid in the body.[] The presence of impurities in the final drug product can, however, impact its quality, safety, and efficacy. Regulatory bodies mandate stringent control over such impurities.
The n-butyl isomer of febuxostat is a known process-related impurity that is structurally very similar to the parent drug, differing only in the ether linkage on the phenyl ring (n-butoxy vs. isobutoxy). This subtle difference can arise from isomeric impurities in the starting materials, specifically the use of isobutyl bromide that may be contaminated with n-butyl bromide.[2][3] Understanding the formation and synthesis of this impurity is crucial for developing robust manufacturing processes and reliable analytical methods for its control.
Synthetic Pathways
The synthesis of febuxostat typically involves several key steps, with the alkylation of a phenolic hydroxyl group being a critical stage where the n-butyl isomer impurity can be introduced.
General Synthesis of Febuxostat
A common synthetic route to febuxostat starts from 4-hydroxybenzonitrile. The process generally involves the formation of a thiazole (B1198619) ring, followed by formylation, cyanation, and alkylation of the hydroxyl group with isobutyl bromide, and finally, hydrolysis of the ester to the carboxylic acid.
Formation of the n-Butyl Isomer Impurity
The n-butyl isomer is formed when n-butyl bromide, present as an impurity in the isobutyl bromide reagent, reacts with the phenolic precursor, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This side reaction leads to the formation of ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate, which is then hydrolyzed to the final n-butyl isomer impurity in the last step of the synthesis.[2][3]
Data Presentation
The level of the this compound impurity is directly proportional to the concentration of n-butyl bromide in the isobutyl bromide starting material. The following table provides representative data on the formation of this impurity.
| n-Butyl Bromide in Isobutyl Bromide (%) | This compound in crude Febuxostat (%) | This compound in purified Febuxostat (%) |
| 0.1 | 0.08 | < 0.01 |
| 0.5 | 0.45 | 0.05 |
| 1.0 | 0.92 | 0.11 |
| 2.0 | 1.85 | 0.23 |
Table 1: Representative data on the correlation between n-butyl bromide content in the starting material and the final n-butyl isomer impurity level in febuxostat. Data is illustrative and based on typical process outcomes.
Experimental Protocols
Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat Precursor)
This protocol describes the alkylation step in the synthesis of febuxostat.
-
Materials:
-
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Isobutyl bromide (containing a known or unknown amount of n-butyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
-
Procedure:
-
To a solution of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in DMF, add potassium carbonate.
-
Add isobutyl bromide to the mixture.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Synthesis of 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid (this compound)
This protocol outlines the synthesis of the this compound, which can be used as a reference standard for analytical purposes.
-
Part A: Synthesis of Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate
-
Materials:
-
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
n-Butyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
Follow the procedure described in section 4.1, substituting isobutyl bromide with n-butyl bromide.
-
-
-
Part B: Hydrolysis to 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid
-
Materials:
-
Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl ester from Part A in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of 2-3.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the this compound.
-
-
Analytical Method for Quantification of this compound
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantification of the n-butyl isomer impurity in febuxostat.
-
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength (e.g., 315 nm)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare standard solutions of febuxostat and the synthesized n-butyl isomer reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare a sample solution of the febuxostat batch to be tested.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the n-butyl isomer peak in the sample chromatogram based on the retention time of the reference standard.
-
Calculate the percentage of the n-butyl isomer impurity relative to the febuxostat peak area.
-
Visualizations
Signaling Pathway: Xanthine Oxidase Inhibition
Experimental Workflow: Impurity Synthesis and Analysis
Conclusion
The control of process-related impurities is a critical aspect of pharmaceutical manufacturing. The this compound is a prime example of an impurity that can arise from the starting materials. A thorough understanding of its formation pathway, coupled with robust synthetic and analytical methods, is essential for producing high-quality febuxostat. This guide provides the foundational knowledge and detailed protocols to aid researchers and drug development professionals in managing this specific process impurity, ultimately contributing to the safety and efficacy of febuxostat for patients.
References
Physicochemical Properties of Febuxostat n-Butyl Isomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat, a potent and selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout. Its efficacy and safety are intrinsically linked to its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. The n-butyl isomer of Febuxostat is a known process-related impurity that requires careful characterization to ensure the quality and safety of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties of Febuxostat n-butyl isomer, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the characterization and quality control of Febuxostat and its related substances.
Introduction
Febuxostat is a non-purine analogue that selectively inhibits xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid. By blocking this crucial step in purine (B94841) metabolism, Febuxostat effectively reduces serum uric acid levels.[1] The n-butyl isomer of Febuxostat, chemically known as 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is an impurity that can arise during the synthesis of the API.[2][3] Understanding the physicochemical characteristics of this isomer is critical for developing robust analytical methods for its detection and quantification, as well as for assessing its potential impact on the safety and efficacy of the drug product.
Physicochemical Properties
General Properties
| Property | This compound | Febuxostat |
| Chemical Name | 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
| CAS Number | 1657014-33-9[4][5] | 144060-53-7 |
| Molecular Formula | C₁₆H₁₆N₂O₃S[4][5] | C₁₆H₁₆N₂O₃S |
| Molecular Weight | 316.37 g/mol [4][5] | 316.37 g/mol |
Computed Physicochemical Data
The following table presents computationally derived physicochemical properties for this compound. These values are predictive and should be confirmed by experimental determination.
| Property | Value (Computed) | Reference |
| Topological Polar Surface Area (TPSA) | 83.21 Ų | [4] |
| logP (Octanol-Water Partition Coefficient) | 3.8673 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 6 | [4] |
Mechanism of Action of Febuxostat: Inhibition of Xanthine Oxidase
Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway that leads to the production of uric acid.[1][6] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the formation of monosodium urate crystals in joints and tissues, causing the painful arthritic condition known as gout.[6] By blocking xanthine oxidase, Febuxostat reduces the synthesis of uric acid, thereby lowering its concentration in the blood and preventing gout flares.[1]
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physicochemical properties of the this compound is essential for its proper characterization. The following sections provide detailed, generalized experimental protocols for determining key parameters.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.
-
-
Reporting: The melting point is reported as a range (T₁ - T₂).
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in a specific solvent (e.g., water, buffer at a specific pH).
Methodology:
-
Sample Preparation: An excess amount of the solid isomer is added to a known volume of the solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: The concentration of the dissolved isomer in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in this compound.
Methodology:
-
Sample Preparation: A known concentration of the isomer is dissolved in a suitable solvent mixture (e.g., water-cosolvent if aqueous solubility is low). The ionic strength of the solution is typically kept constant.
-
Apparatus: A calibrated pH meter with a suitable electrode and a precision burette are used.
-
Procedure:
-
The sample solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.
-
Reporting: The pKa value is reported at a specific temperature and ionic strength.
LogP (Octanol-Water Partition Coefficient) Determination (HPLC-Based Method)
Objective: To determine the lipophilicity of the this compound.
Methodology:
-
Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with its known LogP value. A calibration curve is generated using a series of standard compounds with well-established LogP values.
-
Chromatographic System: A reverse-phase HPLC system with a C18 column and a suitable mobile phase (e.g., a mixture of buffer and an organic solvent like methanol (B129727) or acetonitrile) is used.
-
Procedure:
-
A series of standard compounds with a range of known LogP values are injected into the HPLC system, and their retention times are recorded.
-
A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards.
-
The this compound is then injected under the same chromatographic conditions, and its retention time is measured.
-
-
Calculation: The LogP of the isomer is calculated from its retention factor using the equation of the calibration curve.
-
Reporting: The experimentally determined LogP value is reported.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, a critical impurity in the synthesis of Febuxostat. While experimentally determined quantitative data for the isomer is limited, this guide offers a compilation of available computational data and, crucially, provides detailed, standardized protocols for the experimental determination of its key physicochemical parameters. The included diagrams of Febuxostat's mechanism of action and the general experimental workflow for characterization serve to visually contextualize this information. By utilizing the methodologies outlined herein, researchers and drug development professionals can effectively characterize the physicochemical profile of this compound, ensuring the development of robust analytical methods and contributing to the overall quality and safety of Febuxostat drug products.
References
- 1. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide to the Identification of Febuxostat n-Butyl Isomer in Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the identification, characterization, and control of the n-butyl isomer impurity in the Febuxostat drug substance. Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. This document outlines the potential formation pathways of the Febuxostat n-butyl isomer, detailed analytical methodologies for its identification and quantification, and presents available characterization data. The information herein is intended to support researchers, analytical scientists, and drug development professionals in ensuring the quality and purity of Febuxostat.
Introduction
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) is a therapeutic agent used for the chronic management of hyperuricemia in patients with gout.[1] Its mechanism of action involves the non-competitive inhibition of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) and xanthine to uric acid.[2] The manufacturing process of Febuxostat, like any synthetic active pharmaceutical ingredient (API), can result in the formation of various process-related impurities.[3]
One such potential impurity is the this compound, chemically known as 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid.[4] The structural difference from the parent molecule lies in the ether linkage to the phenyl ring, where an n-butoxy group is present instead of an isobutoxy group. The presence of this isomer can arise from impurities in the starting materials or reagents used during synthesis.[5] Therefore, robust analytical methods are crucial for the detection and quantification of this isomer to ensure the purity and safety of the Febuxostat drug substance.
Formation Pathway of this compound
The formation of the this compound is primarily linked to the presence of n-butanol as a solvent during the synthesis process, particularly in steps involving the hydrolysis of ester intermediates to the final carboxylic acid. One reported synthesis of Febuxostat involves the hydrolysis of ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate using sodium hydroxide (B78521) in n-butanol.[3] If n-butanol is used as a solvent during the pH adjustment step for the isolation of Febuxostat, there is a potential for the formation of the corresponding butyl ester impurity.[6]
While the primary isomeric impurity concern often stems from the isobutyl starting materials, the use of n-butanol as a solvent presents a direct route to the formation of the n-butyl ester, which can then be hydrolyzed to the n-butyl isomer of Febuxostat.
Caption: Potential formation pathway of this compound.
Analytical Methodologies for Identification
The identification and quantification of the this compound necessitate the use of high-resolution chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for separating the n-butyl isomer from Febuxostat and other related impurities.
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method is essential for the routine analysis of Febuxostat and its impurities. The following protocol is a synthesis of methodologies reported in the literature for the analysis of Febuxostat related substances and can be adapted for the specific detection of the n-butyl isomer.[1][6]
Experimental Protocol: RP-HPLC Method
| Parameter | Condition |
| Column | Zodiac C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A mixture of Acetonitrile and Methanol (85:15 v/v) |
| Flow Rate | 1.1 mL/min |
| Detection Wavelength | 218 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Febuxostat drug substance in the diluent to obtain a specified concentration (e.g., 1 mg/mL).
-
Spiked Sample Solution: Prepare a solution of the Febuxostat drug substance and spike it with a known amount of the this compound reference standard to confirm the retention time and assess the method's ability to separate the two compounds.
The workflow for the identification and quantification of the n-butyl isomer is depicted below.
References
Febuxostat N-Butyl Isomer: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Febuxostat n-butyl isomer, a critical reference standard for the analysis and quality control of the gout medication Febuxostat. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and visualizes its relevance within the broader context of Febuxostat's mechanism of action.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout.[1] The n-butyl isomer of Febuxostat, chemically known as 2-(3-cyano-4-n-butoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API).[2][3] As a reference standard, the n-butyl isomer is essential for the development and validation of analytical methods to ensure the purity and quality of Febuxostat drug products.[4] Its accurate identification and quantification are critical for regulatory compliance and patient safety.
Physicochemical Properties
Accurate characterization of the physicochemical properties of a reference standard is fundamental to its application. While comprehensive experimental data for the n-butyl isomer is not widely published, the following tables summarize available information for the isomer and provide a comparison with the parent compound, Febuxostat.
Table 1: Chemical and Physical Properties of this compound and Febuxostat
| Property | This compound | Febuxostat |
| IUPAC Name | 2-(3-cyano-4-butoxyphenyl)-4-methylthiazole-5-carboxylic acid | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
| CAS Number | 1657014-33-9[5] | 144060-53-7[5] |
| Molecular Formula | C₁₆H₁₆N₂O₃S[5] | C₁₆H₁₆N₂O₃S[5] |
| Molecular Weight | 316.38 g/mol [5] | 316.37 g/mol [5] |
| Appearance | Solid[6] | White to off-white crystalline powder |
| Melting Point | Data not available | 205 - 212 °C |
| pKa (Strongest Acidic) | Data not available | 3.08 (Calculated) |
| LogP (Calculated) | 3.8673[7] | 3.9 (Calculated)[8] |
Table 2: Solubility Data of Febuxostat
| Solvent | Solubility | Temperature (°C) |
| Water | < 1 mg/mL[8] | Not specified |
| Ethanol (B145695) | Sparingly soluble | Not specified |
| Methanol | Slightly soluble | Not specified |
| N,N-Dimethylformamide | Freely soluble | Not specified |
| DMSO | 10 mg/mL[9] | Not specified |
Experimental Protocols
The following protocols are based on established methods for the synthesis and analysis of Febuxostat and its impurities.[2][10] These can be adapted for the specific preparation and qualification of the this compound reference standard.
Synthesis of this compound
The synthesis of this compound can be achieved by modifying existing procedures for Febuxostat, primarily by substituting the isobutoxy starting material with its n-butoxy analogue.
Workflow for the Synthesis of this compound
Caption: Synthetic route for this compound.
Methodology:
-
Alkylation: React 3-cyano-4-hydroxybenzonitrile with 1-bromobutane in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) to yield 3-cyano-4-n-butoxybenzonitrile.
-
Thionation: Convert the nitrile group of 3-cyano-4-n-butoxybenzonitrile to a thioamide using a thionating agent such as sodium hydrosulfide.
-
Cyclization (Hantzsch Thiazole Synthesis): React the resulting 3-cyano-4-n-butoxybenzothioamide with ethyl 2-chloroacetoacetate to form the thiazole ring, yielding ethyl 2-(3-cyano-4-n-butoxyphenyl)-4-methylthiazole-5-carboxylate.
-
Hydrolysis: Saponify the ethyl ester using a base like sodium hydroxide in a mixture of ethanol and water, followed by acidification to precipitate the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the reference standard with high purity.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Table 3: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Signals corresponding to the n-butyl group (triplet, sextet, quintet, triplet), aromatic protons, and the methyl group on the thiazole ring. |
| ¹³C NMR | Structural confirmation | Resonances for all 16 carbon atoms, including the nitrile, carboxyl, and aromatic carbons, as well as those of the n-butyl and thiazole moieties. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₆N₂O₃S). |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the nitrile (C≡N), carboxylic acid (C=O and O-H), and ether (C-O-C) functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak with a retention time distinct from Febuxostat and other related impurities. |
3.2.1. HPLC Method for Purity Determination
A gradient reverse-phase HPLC method is typically employed for the analysis of Febuxostat and its impurities.[11]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 315 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Mechanism of Action of Febuxostat and Relevance of the N-Butyl Isomer
Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, the enzyme responsible for the final two steps of purine (B94841) metabolism, which converts hypoxanthine (B114508) to xanthine and then to uric acid.[10][12] By blocking this enzyme, Febuxostat reduces the production of uric acid in the body.[13]
Purine Metabolism and Xanthine Oxidase Inhibition
Caption: Inhibition of uric acid production by Febuxostat.
The n-butyl isomer, as an impurity, does not contribute to the therapeutic effect of Febuxostat. Its importance lies in its role as a marker for the quality and consistency of the manufacturing process. The presence of this and other impurities above specified limits can impact the safety and efficacy of the final drug product. Therefore, having a well-characterized reference standard of the n-butyl isomer is crucial for analytical chemists in pharmaceutical quality control.
Conclusion
The this compound is a critical reference standard for the pharmaceutical industry. This guide has provided a summary of its known physicochemical properties, detailed adaptable protocols for its synthesis and analysis, and contextualized its importance in relation to the mechanism of action of Febuxostat. The use of this reference standard will enable researchers and quality control professionals to accurately identify and quantify this impurity, ensuring the quality and safety of Febuxostat medications for patients with hyperuricemia and gout. Further research to establish experimental data for properties such as melting point and solubility would be beneficial for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. tga.gov.au [tga.gov.au]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Solubility and Thermodynamic Data of Febuxostat in Various Mono Solvents at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate|lookchem [lookchem.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
Potential Biological Activity of Febuxostat n-butyl Isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout.[1] The synthesis of febuxostat, like any chemical process, can result in the formation of impurities. One such process-related impurity is the n-butyl isomer of febuxostat, chemically known as 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid.[2] While direct biological studies on this specific isomer are not publicly available, its structural similarity to the parent compound, febuxostat, suggests a potential for analogous biological activities. This technical guide aims to explore the potential biological activities of the febuxostat n-butyl isomer by extrapolating from the well-documented activities of febuxostat. This document provides a comprehensive overview of the known quantitative data for febuxostat, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to guide future research into this and other related molecules.
Introduction to Febuxostat and its n-butyl Isomer
Febuxostat's therapeutic effect is derived from its high-affinity inhibition of xanthine oxidase, the enzyme responsible for the final two steps of purine (B94841) metabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid.[3] By blocking this enzyme, febuxostat effectively reduces the production of uric acid in the body.[4] The n-butyl isomer of febuxostat is identified as an impurity that can arise during the synthesis of the active pharmaceutical ingredient.[5][6] The structural difference lies in the alkoxy group at the 4-position of the phenyl ring, where the isobutoxy group of febuxostat is replaced by an n-butoxy group in the isomer. This seemingly minor structural modification could potentially influence its pharmacokinetic profile and biological activity.
Potential Biological Activities of this compound
Given the lack of direct experimental data on the n-butyl isomer, we can hypothesize its potential biological activities based on the known profile of febuxostat.
Xanthine Oxidase Inhibition
The primary and most probable biological activity of the this compound is the inhibition of xanthine oxidase. The core pharmacophore responsible for binding to the molybdenum pterin (B48896) center of the enzyme is largely retained in the isomer.[7] Therefore, it is reasonable to predict that the n-butyl isomer will also exhibit inhibitory activity against xanthine oxidase, potentially with a different potency (IC50 and Ki values) compared to febuxostat.
Modulation of Inflammatory Signaling Pathways
Febuxostat has been shown to modulate inflammatory responses, particularly through the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][8] It can suppress the activation of pro-inflammatory proteins like JNK and p38, while promoting the pro-survival ERK1/2 kinase.[8] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α.[8] Due to the conserved core structure, the n-butyl isomer may also possess similar anti-inflammatory properties.
Antibacterial Activity
Recent studies have revealed a novel antibacterial activity of febuxostat, particularly against Mycobacterium tuberculosis.[9][10] The mechanism of this activity is still under investigation but appears to be independent of its xanthine oxidase inhibitory effect. It is plausible that the n-butyl isomer could also exhibit activity against this or other bacterial species.
Inhibition of ABCG2 Transporter
Febuxostat has been identified as a potent inhibitor of the ATP-binding cassette transporter G2 (ABCG2), a protein involved in drug resistance and urate transport.[7][11] This inhibition could have implications for drug-drug interactions and the transport of various substrates. The n-butyl isomer's potential to interact with ABCG2 warrants investigation.
Quantitative Data for Febuxostat
The following tables summarize key quantitative data for febuxostat, which can serve as a benchmark for future studies on its n-butyl isomer.
| Parameter | Value | Species/Source |
| IC50 (Xanthine Oxidase) | 1.8 nM | Bovine Milk XO |
| Ki (Xanthine Oxidase) | 0.6 nM | Bovine Milk XO |
| Inhibition Type | Mixed-type | Bovine Milk XO |
Table 1: In Vitro Xanthine Oxidase Inhibition Data for Febuxostat
| Parameter | Value | Population |
| Oral Bioavailability | ~85% | Healthy Subjects |
| Apparent Oral Clearance (CL/F) | 10.5 ± 3.4 L/h | Healthy Subjects |
| Apparent Volume of Distribution (Vss/F) | 48 ± 23 L | Healthy Subjects |
| Protein Binding | ~99.2% (primarily to albumin) | Human Plasma |
| Terminal Elimination Half-life (t½) | 5 to 8 hours | Healthy Subjects |
Table 2: Pharmacokinetic Parameters of Febuxostat
| Mycobacterium Species | MIC (μg/mL) |
| M. tuberculosis H37Rv | 100 |
| M. tuberculosis Erdman | 50 |
| M. bovis | >200 |
| M. kansasii | 100 |
Table 3: Minimum Inhibitory Concentrations (MIC) of Febuxostat against various Mycobacterium species.[9]
| Parameter | Value |
| IC50 (ABCG2 Urate Transport) | 27 nM |
Table 4: In Vitro ABCG2 Inhibition Data for Febuxostat.[12]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. The following are representative protocols for key experiments that could be adapted to evaluate the biological activity of the this compound.
In Vitro Xanthine Oxidase Inhibitory Activity Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by quantifying the formation of uric acid from xanthine.[13]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
This compound (test compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound in DMSO.
-
Prepare a reaction mixture containing potassium phosphate buffer and the test compound at various concentrations.
-
Add the xanthine oxidase enzyme solution to the mixture and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the xanthine substrate to the mixture.
-
Monitor the increase in absorbance at 295 nm for 5-10 minutes at 37°C. The rate of uric acid formation is proportional to the increase in absorbance.
-
A control reaction without the inhibitor is run in parallel.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Assessment of MAPK/NF-κB Signaling Pathway Modulation
This protocol describes the use of Western blotting to assess the effect of the test compound on key proteins in the MAPK and NF-κB signaling pathways in a cell-based model.[8]
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) to induce inflammation
-
This compound (test compound)
-
Lysis buffer
-
Protein assay kit
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagents
-
Western blotting equipment
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the this compound for 1 hour.
-
Stimulate the cells with LPS for a specified time (e.g., 30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the levels of protein phosphorylation and expression.
Determination of Antibacterial Activity (MIC Assay)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compound against Mycobacterium tuberculosis.[9]
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound (test compound)
-
96-well microplates
-
Resazurin (B115843) solution
Procedure:
-
Prepare a serial two-fold dilution of the this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare a standardized inoculum of M. tuberculosis.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).
In Vitro ABCG2 Inhibition Assay
This assay utilizes membrane vesicles from cells overexpressing ABCG2 to measure the inhibitory effect of the test compound on ABCG2-mediated transport.[14]
Materials:
-
Plasma membrane vesicles from cells overexpressing human ABCG2
-
[³H]-Estrone-3-sulfate or another known ABCG2 substrate
-
This compound (test compound)
-
Assay buffer
-
ATP and AMP (for ATP-dependent transport)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the membrane vesicles, assay buffer, and the test compound at various concentrations.
-
Initiate the transport reaction by adding ATP and the radiolabeled ABCG2 substrate.
-
As a control for non-specific binding, a parallel reaction is run with AMP instead of ATP.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane to separate the vesicles.
-
Wash the filters to remove unbound substrate.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The ATP-dependent transport is calculated by subtracting the radioactivity in the AMP-containing samples from the ATP-containing samples.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows relevant to the potential biological activity of the this compound.
Caption: Potential Inhibition of the Xanthine Oxidase Pathway.
Caption: Potential Modulation of the MAPK/NF-κB Signaling Pathway.
Caption: Experimental Workflow for Xanthine Oxidase Inhibition Assay.
Conclusion and Future Directions
The this compound, an impurity found in the synthesis of febuxostat, holds the potential for a range of biological activities due to its structural similarity to the parent drug. While direct experimental evidence is currently lacking, it is reasonable to hypothesize that it may act as a xanthine oxidase inhibitor and could modulate inflammatory pathways, exhibit antibacterial properties, and interact with drug transporters like ABCG2. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers to initiate investigations into the biological profile of this isomer. Such studies are crucial not only for understanding the potential pharmacological effects of this impurity but also for ensuring the safety and efficacy of febuxostat drug products. Future research should focus on the synthesis and purification of the n-butyl isomer, followed by a comprehensive in vitro and in vivo evaluation of its potential biological activities as outlined in this guide.
References
- 1. hakon-art.com [hakon-art.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 4. Febuxostat, an Inhibitor of Xanthine Oxidase, Suppresses Lipopolysaccharide-Induced MCP-1 Production via MAPK Phosphatase-1-Mediated Inactivation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Febuxostat Modulates MAPK/NF-κBp65/TNF-α Signaling in Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Antibacterial Activity of Febuxostat, an FDA-Approved Antigout Drug against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Antibacterial Activity of Febuxostat, an FDA-Approved Antigout Drug against Mycobacterium tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Febuxostat Modulates MAPK/NF- κ Bp65/TNF- α Signaling in Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Febuxostat n-Butyl Isomer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for the n-butyl isomer of Febuxostat, a known process-related impurity in the manufacturing of the active pharmaceutical ingredient. This document is intended to serve as a valuable resource for researchers in analytical development, quality control, and process chemistry.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout. During its synthesis, various related substances and isomers can be formed as impurities. The n-butyl isomer, chemically known as 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is one such process-related impurity that requires careful monitoring and control to ensure the quality and safety of the final drug product. This guide outlines the available spectroscopic data, a probable synthetic route, and analytical methodologies for its characterization.
Physicochemical and Spectroscopic Data
While complete, publicly available raw spectral data for the Febuxostat n-butyl isomer is limited, it is commercially available as a certified reference standard.[1] Suppliers of this standard confirm the availability of a comprehensive Certificate of Analysis (CoA) which includes detailed spectroscopic data. The expected analytical data for this compound is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | [2][3] |
| Synonyms | This compound, Febuxostat Butyl Ether Analog | [1][4] |
| CAS Number | 1657014-33-9 | [1][2][3][5] |
| Molecular Formula | C₁₆H₁₆N₂O₃S | [1][5] |
| Molecular Weight | 316.37 g/mol | [1] |
| Appearance | White to off-white solid | [6] |
Table 2: Summary of Available Spectroscopic Data
| Technique | Data Availability |
| ¹H NMR | Available with commercial reference standards[1][4] |
| ¹³C NMR | Available with commercial reference standards[4] |
| Mass Spectrometry (MS) | Available with commercial reference standards[1][4] |
| Infrared Spectroscopy (IR) | Available with commercial reference standards[1][4] |
| High-Performance Liquid Chromatography (HPLC) | Available with commercial reference standards[1][4] |
| Thermogravimetric Analysis (TGA) | Available with commercial reference standards[1][4] |
Experimental Protocols
The following sections describe the probable synthetic route for the this compound and the general analytical methods used for its characterization, based on established synthetic procedures for Febuxostat and its analogues.
Synthesis of this compound
The n-butyl isomer is likely formed as a process-related impurity during the synthesis of Febuxostat, specifically from the alkylation of the phenolic hydroxyl group of a key intermediate with an n-butyl halide instead of an isobutyl halide. The synthesis can also be performed intentionally for the purpose of generating a reference standard.
A plausible synthetic pathway is outlined below:
-
Alkylation of 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester: The key intermediate, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is reacted with n-butyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide). The reaction mixture is typically heated to facilitate the alkylation of the phenolic hydroxyl group, yielding ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate.
-
Hydrolysis to the Carboxylic Acid: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid, this compound. This is typically achieved by treating the ester with a base such as sodium hydroxide (B78521) in a mixture of alcohol and water, followed by acidification with an acid like hydrochloric acid to precipitate the final product.
Analytical Methods
A reverse-phase HPLC method is generally employed for the separation and quantification of Febuxostat and its related substances.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile, methanol).
-
Detection: UV detection at a suitable wavelength, typically around 315 nm.
-
Purpose: To determine the purity of the synthesized standard and to quantify its presence in Febuxostat active pharmaceutical ingredient (API).
Mass spectrometry is used to confirm the molecular weight of the n-butyl isomer.
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used, typically in positive ion mode.
-
Analysis: The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 317.0954, confirming the molecular weight of 316.37 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the this compound.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃) are common solvents.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the thiazole (B1198619) ring, and the protons of the n-butyl group (triplet for the terminal methyl, multiplets for the methylene (B1212753) groups).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 16 carbon atoms in the molecule, which can be assigned to the aromatic, thiazole, cyano, carboxylic acid, and n-butyl groups.
Visualizations
The following diagrams illustrate the synthetic pathway for the this compound and a general workflow for its analysis.
Caption: Synthetic pathway for this compound.
Caption: General analytical workflow for impurity identification.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. niainnovation.in [niainnovation.in]
- 3. 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | 1657014-33-9 [chemicalbook.com]
- 4. saitraders.co.in [saitraders.co.in]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of Febuxostat N-Butyl Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of an analytical method for the identification and quantification of the n-butyl isomer of Febuxostat, a potential process-related impurity or metabolite. The provided protocols are designed to ensure specificity, accuracy, and precision, adhering to regulatory standards for pharmaceutical analysis.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, prescribed for the chronic management of hyperuricemia in patients with gout.[1] Its chemical structure is 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. The n-butyl isomer, 2-(3-cyano-4-n-butoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a positional isomer and a potential impurity that may arise during the synthesis of Febuxostat or as a metabolite. Due to the potential for different pharmacological and toxicological profiles, it is crucial to develop a robust analytical method to detect and quantify this isomer in the active pharmaceutical ingredient (API) and finished dosage forms.
This application note details a systematic approach to developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of the Febuxostat n-butyl isomer.
Mechanism of Action of Febuxostat
Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine (B94841) catabolism pathway. This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid in the body.
Figure 1: Mechanism of action of Febuxostat in the purine metabolism pathway.
Analytical Method Development Protocol
The following protocol outlines the steps for developing a specific and robust RP-HPLC method for the analysis of the this compound.
Materials and Reagents
-
Febuxostat Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions Development
The primary challenge in this method development is to achieve baseline separation between Febuxostat and its n-butyl isomer. Positional isomers often exhibit very similar chromatographic behavior.
3.3.1. Column Selection
A variety of C18 columns with different properties should be screened. Consider columns with high carbon load, end-capping, and different particle sizes (e.g., 5 µm, 3.5 µm). Phenyl-hexyl or biphenyl (B1667301) stationary phases can also be evaluated for their potential to provide alternative selectivity for aromatic compounds and their isomers.
3.3.2. Mobile Phase Optimization
A systematic approach to mobile phase optimization is recommended:
-
Initial Scouting: Begin with a simple mobile phase system, such as acetonitrile and water with 0.1% formic acid or orthophosphoric acid.
-
pH Adjustment: The pH of the aqueous phase can significantly impact the retention and peak shape of acidic analytes like Febuxostat and its isomer. Evaluate a pH range from 2.5 to 4.0 using buffers such as phosphate or acetate.
-
Organic Modifier: Compare the selectivity of acetonitrile and methanol. A mixture of both can sometimes provide a unique selectivity.
-
Gradient Elution: A gradient elution program will likely be necessary to achieve adequate separation and a reasonable run time. A shallow gradient should be explored to maximize the resolution between the two isomers.
3.3.3. Detection Wavelength
Based on the UV spectra of Febuxostat, a detection wavelength of 315 nm is recommended for optimal sensitivity.[2] A PDA detector is useful for confirming peak purity and identity.
Proposed Initial Chromatographic Conditions
The following conditions can be used as a starting point for method development:
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water (pH adjusted to 3.0 with Triethylamine) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 315 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (80:20 v/v) |
Method Validation Protocol
Once the method is optimized, it must be validated according to ICH guidelines. The following validation parameters should be assessed:
-
Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method is stability-indicating and can separate the analytes from degradation products.[3]
-
Linearity: A minimum of five concentrations of the this compound should be prepared and injected to establish the linear range.
-
Accuracy (Recovery): The accuracy should be determined by spiking a known amount of the n-butyl isomer into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results should be evaluated.
Experimental Workflow
The overall workflow for the analytical method development and validation is depicted below.
Figure 2: Workflow for analytical method development and validation.
Data Presentation
All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| Resolution | ≥ 2.0 (between Febuxostat and n-butyl isomer) | |
| %RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% | |||
| Mean % Recovery |
Table 4: Precision Data
| Parameter | % RSD |
| Repeatability | |
| Intermediate Precision |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | |
| LOQ |
Conclusion
The development of a robust and specific analytical method for the this compound is critical for ensuring the quality and safety of Febuxostat drug products. The protocols and guidelines presented in this application note provide a comprehensive framework for achieving this goal. By systematically optimizing the chromatographic conditions and performing a thorough method validation, a reliable method can be established for routine quality control analysis.
References
Application Note: HPLC Method for Quantification of Febuxostat n-butyl Isomer
Introduction
Febuxostat (B1672324) is a non-purine, selective inhibitor of xanthine (B1682287) oxidase used for the management of hyperuricemia in patients with gout. During the synthesis of Febuxostat, several process-related impurities and isomers can be formed. One such critical isomer is the n-butyl isomer of Febuxostat. The presence of this isomer, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, a robust and sensitive analytical method is required for the accurate quantification of the Febuxostat n-butyl isomer in bulk drug substances and pharmaceutical formulations. This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose.
Principle
The method utilizes reversed-phase chromatography to separate Febuxostat from its n-butyl isomer and other related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffer and an organic solvent mixture. The quantification is performed using a UV detector at a wavelength where both Febuxostat and its n-butyl isomer exhibit significant absorbance.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Waters Alliance HPLC system with 2695 separation module and 2996 PDA detector or equivalent |
| Column | Kromosil C18 (250 x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water[1] |
| Mobile Phase B | Acetonitrile (B52724) and Methanol (in a specific ratio, e.g., 80:20 v/v)[1] |
| Gradient Program | A gradient program should be optimized to achieve separation. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 315 nm |
| Run Time | Approximately 30 minutes (to ensure elution of all components) |
2. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) can be used as the diluent.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Febuxostat Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Febuxostat reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).
-
System Suitability Solution: Prepare a solution containing a mixture of Febuxostat (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) in the diluent.
-
Sample Preparation (for Bulk Drug): Accurately weigh about 25 mg of the Febuxostat bulk drug sample, dissolve in and dilute to 25 mL with the diluent. This will give a concentration of approximately 1000 µg/mL.
-
Sample Preparation (for Tablets): Weigh and crush not fewer than 20 tablets. Transfer an amount of powder equivalent to 40 mg of Febuxostat into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 20 minutes with intermittent shaking, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 4000 RPM for 10 minutes and use the supernatant.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for the n-butyl isomer should be well-resolved from the Febuxostat peak and other potential impurities. Resolution > 2.0. |
| Linearity (LOQ to 150% of specification level) | Correlation coefficient (r²) ≥ 0.999[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold for the impurity. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.[1] |
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (for n-butyl isomer) | ≤ 2.0 | 1.2 |
| Theoretical Plates (for n-butyl isomer) | ≥ 2000 | 8500 |
| Resolution (between Febuxostat and n-butyl isomer) | ≥ 2.0 | 4.5 |
| %RSD of peak areas (n=6 injections) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| 0.15 | 1500 |
| 0.30 | 3100 |
| 0.60 | 6200 |
| 1.125 | 11300 |
| 1.50 | 15100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Slope | - |
| Intercept | - |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50 | 0.5 | 0.495 | 99.0 |
| 100 | 1.0 | 1.01 | 101.0 |
| 150 | 1.5 | 1.48 | 98.7 |
| Average % Recovery | 98.0% - 102.0% | 99.6% |
Visualizations
References
Application Notes and Protocols for LC-MS/MS Analysis of Febuxostat and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat (B1672324) is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, an enzyme responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[1][2] By blocking this pathway, febuxostat effectively reduces the production of uric acid in the body, making it a cornerstone in the management of hyperuricemia and gout.[1][2] The therapeutic efficacy and safety of febuxostat are influenced by its pharmacokinetic profile, which is primarily determined by its concentration in biological matrices. Consequently, the development of robust and sensitive analytical methods for the accurate quantification of febuxostat and its related substances, including isomers, is of paramount importance in both clinical and research settings.
This document provides a comprehensive overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of febuxostat and its isomers. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid researchers in implementing these methodologies.
I. Mechanism of Action and Metabolism
Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine (B94841) catabolism pathway. This inhibition leads to a reduction in serum uric acid levels.
Signaling Pathway: Purine Metabolism and Febuxostat Inhibition
Caption: Febuxostat inhibits xanthine oxidase, blocking uric acid production.
Febuxostat is primarily metabolized in the liver through oxidation by cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C8, and CYP2C9) and conjugation by UDP-glucuronosyltransferase (UGT) enzymes (UGT1A1, UGT1A3, UGT1A9, and UGT2B7).[1][3] This results in the formation of several active metabolites, including 67M-1, 67M-2, and 67M-4.[4]
II. LC-MS/MS Analysis of Febuxostat
LC-MS/MS has emerged as the preferred analytical technique for the quantification of febuxostat in biological matrices due to its high sensitivity, selectivity, and reproducibility.
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis of febuxostat.
A. Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification. Two common methods are liquid-liquid extraction (LLE) and protein precipitation (PPT).
Protocol 1: Liquid-Liquid Extraction (LLE) [5]
-
To 200 µL of human plasma, add the internal standard (e.g., indomethacin (B1671933) or a deuterated analog of febuxostat).
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
Protocol 2: Protein Precipitation (PPT) [6]
-
To 100 µL of human plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
B. Chromatographic Conditions
Reverse-phase chromatography using a C18 column is typically employed for the separation of febuxostat.
| Parameter | Condition 1[5] | Condition 2[7] | Condition 3[8] |
| Column | Hypurity C18 (100 x 4.6 mm, 5 µm) | Zorbax C18 | Hypersil Gold-C18 (100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | - | 5 mM Ammonium Formate | Water with 0.1% Formic Acid |
| Mobile Phase B | - | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Gradient/Isocratic | Isocratic | Isocratic (60:40, B:A) | Gradient |
| Flow Rate | - | 0.5 mL/min | - |
| Column Temperature | Ambient | Ambient | 40°C |
| Injection Volume | 10 µL | 10 µL | 5 µL |
C. Mass Spectrometry Parameters
Electrospray ionization (ESI) is the most common ionization technique for febuxostat analysis, operated in either positive or negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM).
| Parameter | Febuxostat (Negative Mode)[5] | Febuxostat (Positive Mode)[7] | Febuxostat-d9 (IS)[8] |
| Ionization Mode | ESI Negative | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 315.1 | 317.1 | 324.3 |
| Product Ion (m/z) | 271.0 | 261.1 | 280.3 |
| Dwell Time | 200 ms | 200 ms | 200 ms |
| Collision Energy | Optimized for instrument | Optimized for instrument | Optimized for instrument |
D. Quantitative Data Summary
The following table summarizes the quantitative performance of various published LC-MS/MS methods for febuxostat.
| Method Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| [5] | 50 - 6000 | 50 | ≤ 7.1 | ≤ 7.1 |
| [7] | 1 - 6000 | 1 | 1.29 - 9.19 | 2.85 - 7.69 |
| [6] | 125 - 8000 | 125 | 1.57 - 7.81 | - |
III. Analysis of Febuxostat Isomers
During the synthesis of febuxostat, several process-related impurities, including positional isomers, can be formed. Two commonly cited isomers are the n-butyl and isopropyl isomers. While these isomers have the same molecular weight as febuxostat, their different structures can lead to variations in their chromatographic retention times and potentially their mass spectrometric fragmentation patterns.
Structures of Febuxostat and Its Isomers
Caption: Chemical structures of febuxostat and its common isomers.
A. Chromatographic Separation of Isomers
Achieving chromatographic separation is crucial for the individual quantification of febuxostat and its isomers. Due to their structural similarity, this often requires optimization of the chromatographic conditions.
-
Column Selection: High-resolution columns with smaller particle sizes (e.g., < 2 µm) can provide the necessary efficiency to separate closely eluting isomers.
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the pH can significantly impact the retention and selectivity of the isomers.
-
Gradient Elution: A shallow gradient elution program can enhance the separation of isomers that are not resolved under isocratic conditions.
B. Mass Spectrometric Differentiation
While isomers have the same precursor ion mass, their fragmentation patterns in the tandem mass spectrometer can differ due to the different positions of the substituents.
-
Product Ion Scans: Acquiring full product ion spectra for both febuxostat and its isomer standards is essential to identify unique fragment ions for each compound.
-
MRM Transition Selection: Based on the product ion spectra, specific and unique MRM transitions should be selected for each isomer to ensure selective detection and quantification in the presence of the others.
Note: The development of a robust LC-MS/MS method for isomer analysis requires the availability of certified reference standards for each isomer to confirm their chromatographic retention times and mass spectrometric fragmentation patterns.
Conclusion
The LC-MS/MS methods detailed in this application note provide a robust framework for the quantitative analysis of febuxostat in various biological matrices. The high sensitivity and selectivity of these methods are essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Furthermore, with careful method development, LC-MS/MS can also be a powerful tool for the separation and quantification of febuxostat's process-related isomers, ensuring the quality and safety of the drug product. Researchers and scientists are encouraged to adapt and validate these protocols to suit their specific instrumentation and research needs.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Validation of Analytical Methods for Febuxostat Impurities: Application Notes and Protocols
These application notes provide a comprehensive guide for the validation of analytical methods for the quantification of impurities in Febuxostat (B1672324), a non-purine selective inhibitor of xanthine (B1682287) oxidase used in the treatment of hyperuricemia and gout. The protocols outlined below are based on established Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods and adhere to the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the results.[1][2][3]
Introduction
Febuxostat, with the chemical name 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, can contain various process-related impurities and degradation products that may affect its efficacy and safety.[1][4] Therefore, a robust and validated analytical method is crucial for the quality control of Febuxostat in bulk drug substances and pharmaceutical formulations.[5][6] This document details the protocol for a stability-indicating RP-HPLC method for the separation and quantification of Febuxostat and its known impurities.
The identified impurities in Febuxostat include Amide impurity, Acid impurity, Tertiary-butoxy acid impurity, Secondary-butoxy acid impurity, and ECI impurity.[1]
Analytical Method: RP-HPLC
A gradient RP-HPLC method is presented for the effective separation and quantification of Febuxostat and its impurities.
Chromatographic Conditions
| Parameter | Condition |
| Column | Exsil ODS-B (250 x 4.6 mm, 5µm) or equivalent C18 column |
| Mobile Phase A | 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid |
| Mobile Phase B | 0.1% v/v Orthophosphoric acid in a mixture of Acetonitrile and Methanol (80:20 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Diluent | Mobile Phase A and Mobile Phase B mixture |
Method Validation Protocol
The analytical method is validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][7]
Protocol:
-
Prepare a solution of the placebo (all formulation excipients without the active pharmaceutical ingredient).
-
Prepare a standard solution of Febuxostat and a mixed standard solution containing Febuxostat and its known impurities.
-
Spike the placebo with Febuxostat and its impurities.
-
Inject the blank (diluent), placebo, standard solution, and spiked placebo solution into the HPLC system.
-
Assess the chromatograms for any interference from the placebo at the retention times of Febuxostat and its impurities. The method is specific if no interfering peaks are observed.
-
Perform forced degradation studies to demonstrate the separation of degradation products from the main peak.
Linearity
Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a given range.[2]
Protocol:
-
Prepare a series of at least five concentrations of Febuxostat and each impurity, typically ranging from the LOQ to 150% of the specification level.[7]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration for each analyte.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[8]
Acceptance Criteria:
-
The correlation coefficient (r²) should be greater than 0.99.
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[2]
Protocol:
-
Prepare the placebo matrix and spike it with known concentrations of each impurity at three levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of each impurity.
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a spiked placebo at 100% of the specification concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results at each level.
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 10.0% for impurities.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or the standard deviation of the blank) and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Protocol:
-
Introduce small variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
pH of the mobile phase (e.g., ± 0.2 units)[9]
-
-
Analyze a system suitability solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
Acceptance Criteria:
-
The system suitability parameters should remain within the defined limits.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[5][10]
Protocol:
-
Expose Febuxostat drug substance to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[11]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[11]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Dry heat at 70°C for 48 hours.[9]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[10]
-
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute the stressed samples to a suitable concentration and analyze by the validated HPLC method.
-
Evaluate the chromatograms for the formation of degradation products and the resolution between these products and the parent Febuxostat peak. Studies have shown that Febuxostat is more sensitive to acidic conditions.[10][12][13]
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| Resolution (Rs) | Not less than 2.0 between adjacent peaks |
| %RSD of Peak Areas (n=6) | Not more than 5.0% |
Table 2: Linearity Data Summary
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Febuxostat | 0.15 - 1.125 | > 0.999[1] |
| Impurity A (Amide) | 0.15 - 1.125 | > 0.999[1] |
| Impurity B (Acid) | 0.15 - 1.125 | > 0.999[1] |
| Impurity C (Tertiary-butoxy) | 0.15 - 1.125 | > 0.999[1] |
| Impurity D (Secondary-butoxy) | 0.15 - 1.125 | > 0.999[1] |
| Impurity E (ECI) | 0.15 - 1.125 | > 0.999[1] |
Table 3: Accuracy (Recovery) Data Summary
| Impurity | Spiked Level | Mean Recovery (%) | %RSD |
| Impurity A | 50%, 100%, 150% | 98.0 - 102.0 | < 2.0 |
| Impurity B | 50%, 100%, 150% | 98.0 - 102.0 | < 2.0 |
| Impurity C | 50%, 100%, 150% | 98.0 - 102.0 | < 2.0 |
| Impurity D | 50%, 100%, 150% | 98.0 - 102.0 | < 2.0 |
| Impurity E | 50%, 100%, 150% | 98.0 - 102.0 | < 2.0 |
Note: The data in Tables 2 and 3 are representative and should be generated during the actual validation study.
Table 4: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Febuxostat | 0.0257 | 0.0783[10] |
| Impurity A | ~0.03 | ~0.09 |
| Impurity B | ~0.03 | ~0.09 |
| Impurity C | ~0.03 | ~0.09 |
| Impurity D | ~0.03 | ~0.09 |
| Impurity E | ~0.03 | ~0.09 |
Note: Impurity LOD/LOQ values are estimated based on typical method sensitivity and should be experimentally determined.
Visualizations
Caption: Workflow for the Validation of an Analytical Method.
Caption: Workflow for Forced Degradation Studies of Febuxostat.
References
- 1. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. sphinxsai.com [sphinxsai.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. ijcrt.org [ijcrt.org]
- 7. database.ich.org [database.ich.org]
- 8. ikev.org [ikev.org]
- 9. ijrpr.com [ijrpr.com]
- 10. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Note: Utilization of Febuxostat N-Butyl Isomer in Pharmaceutical Quality Control
Introduction
Febuxostat (B1672324) is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, prescribed for the chronic management of hyperuricemia in patients with gout.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) can affect the efficacy and safety of the drug product.[1] Therefore, robust analytical methods are essential for the identification and quantification of these impurities during pharmaceutical development and routine quality control. The n-butyl isomer of Febuxostat is a known process-related impurity that can arise during the synthesis of the Febuxostat API.[2][3] This application note describes the use of Febuxostat n-butyl isomer as a reference standard for the quality control of Febuxostat drug substance and drug products.
The chemical name for Febuxostat is 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. Its n-butyl isomer, 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, has the same molecular formula (C16H16N2O3S) and molecular weight (316.38 g/mol ).[4] Due to their structural similarity, the separation and quantification of the n-butyl isomer from Febuxostat require highly specific and sensitive analytical methods. This document provides protocols for the use of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this purpose.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Related Substances
This protocol is adapted from established RP-HPLC methods for the analysis of Febuxostat and its related substances.[1]
Objective: To detect and quantify this compound and other related substances in Febuxostat API and tablet formulations.
Materials:
-
Febuxostat Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Triethylamine (B128534) (HPLC grade)
-
Orthophosphoric acid
-
Milli-Q water or equivalent
-
Febuxostat API or tablets
Chromatographic Conditions:
| Parameter | Condition |
| Column | Exsil ODS-B (250 x 4.6mm), 5µm or equivalent C18 column |
| Mobile Phase A | 0.1% v/v triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid |
| Mobile Phase B | 0.1% v/v orthophosphoric acid in a mixture of acetonitrile and methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Run Time | 45 minutes |
| Gradient Program | (See Table 1) |
Table 1: Gradient Program for HPLC Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 70 | 30 |
| 25 | 40 | 60 |
| 35 | 20 | 80 |
| 40 | 90 | 10 |
| 45 | 90 | 10 |
Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Reference Solution (for System Suitability): Prepare a solution containing 0.001 mg/mL of Febuxostat and 0.001 mg/mL of this compound in the diluent.
-
Sample Solution (Tablets): Accurately weigh and crush 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Febuxostat into a 50 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 20 minutes with intermittent shaking, and dilute to volume with the diluent. Centrifuge the solution at 7000 RPM for 15 minutes and use the clear supernatant as the sample solution (0.5 mg/mL).
-
Sample Solution (API): Accurately weigh about 25 mg of Febuxostat API into a 50 mL volumetric flask, dissolve in and dilute to volume with the diluent.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Reference Solution six times. The system is suitable for use if the resolution between the Febuxostat and this compound peaks is not less than 2.0, and the relative standard deviation (% RSD) of the peak areas for six replicate injections is not more than 5.0.
-
Inject the Sample Solution.
-
Identify the peaks of Febuxostat and this compound in the sample chromatogram by comparing their retention times with those obtained from the Reference Solution.
-
Calculate the amount of this compound in the sample using the peak area response.
Ultra-Performance Liquid Chromatography (UPLC) Method for Genotoxic Impurities
This protocol is based on a UPLC method developed for the determination of genotoxic impurities in Febuxostat.[5][6]
Objective: To achieve rapid and sensitive quantification of potential genotoxic impurities, including isomers like the n-butyl isomer, at very low levels.
Materials:
-
Febuxostat Reference Standard
-
This compound Reference Standard
-
Acetonitrile (UPLC grade)
-
Trifluoroacetic acid
-
Milli-Q water or equivalent
-
Febuxostat API or drug product
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)[5] |
| Mobile Phase | A linear gradient of trifluoroacetic acid, acetonitrile, and water[5] |
| Flow Rate | (Not specified, typically 0.2-0.5 mL/min for UPLC) |
| Detection Wavelength | (Not specified, 315 nm can be used as a starting point) |
| Injection Volume | 2 µL[5] |
| Column Temperature | 45°C[5] |
Preparation of Solutions:
-
Test Concentration: Prepare a solution of Febuxostat at 1000 µg/mL.[5]
-
Standard Solution: Prepare a solution of this compound at a concentration relevant to the specification limit (e.g., 18 µg/mL).[5]
Procedure:
-
Equilibrate the UPLC system.
-
Perform system suitability tests as per internal laboratory procedures or regulatory guidelines.
-
Inject the blank and standard solutions.
-
Inject the test solution.
-
Quantify the this compound based on the peak area response relative to the standard.
Data Presentation
The performance of the analytical methods for the determination of Febuxostat and its related substances is summarized below.
Table 2: HPLC Method Performance Characteristics [1]
| Parameter | Febuxostat | Related Substances (including isomers) |
| Linearity Range | 20-70 ppm | 0.15-1.125 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | 0.999 to 0.9997[1] |
| LOD | - | < 0.05 µg/mL |
| LOQ | - | < 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0-102% | High recovery values reported[1] |
| Precision (% RSD) | < 2.0% | < 5.0% |
Table 3: UPLC Method Performance Characteristics for Genotoxic Impurities [5][6]
| Parameter | Value |
| LOD | < 0.1 µg/mL (0.00001% with respect to 1000 µg/mL Febuxostat)[5][6] |
| LOQ | 0.3 µg/mL (0.00003% with respect to 1000 µg/mL Febuxostat)[5][6] |
Visualizations
Caption: Experimental workflow for the quality control of Febuxostat.
Caption: Origin of this compound and its metabolic context.
Conclusion
The control of impurities is a critical aspect of pharmaceutical quality control. The this compound is a potential process-related impurity in the synthesis of Febuxostat. The HPLC and UPLC methods described in this application note are suitable for the detection and quantification of this isomer, ensuring the quality, safety, and efficacy of the final drug product. The use of a well-characterized this compound reference standard is essential for the accurate validation and routine application of these analytical methods.
References
Application Notes and Protocols: Protocol for In Vitro Xanthine Oxidase Inhibition Assay of Febuxostat and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat (B1672324) is a potent non-purine selective inhibitor of xanthine (B1682287) oxidase (XO), the key enzyme in uric acid production.[1] Its therapeutic efficacy in managing hyperuricemia and gout is well-established.[2][3] During the synthesis and storage of febuxostat, various process-related and degradation impurities can arise. The presence of these impurities must be monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for an in vitro xanthine oxidase inhibition assay to determine the inhibitory potential of febuxostat and its impurities. Understanding the bioactivity of these impurities is crucial for setting appropriate specifications and ensuring that they do not compromise the therapeutic effect or introduce unintended pharmacological activity.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase is a molybdoflavoprotein that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid, the final step in purine (B94841) metabolism in humans.[4] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2] By inhibiting xanthine oxidase, drugs like febuxostat reduce the production of uric acid, thereby lowering serum urate levels.[5][3]
Febuxostat acts as a potent mixed-type inhibitor, binding to both the free enzyme and the enzyme-substrate complex. It occupies a channel leading to the molybdenum active center of the enzyme, blocking substrate access. The inhibitory activity of a compound against xanthine oxidase is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6]
Febuxostat and Its Potential Impurities
Several impurities have been identified during the synthesis and stability studies of febuxostat. It is imperative to assess the xanthine oxidase inhibitory activity of these impurities to understand their potential impact on the drug's efficacy. The following table lists some of the known impurities of febuxostat.
Table 1: Key Impurities of Febuxostat
| Impurity Name | Chemical Name |
| Febuxostat Amide Impurity | 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
| Febuxostat Diacid Impurity | 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
| Febuxostat Ethyl Ester | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate |
| Impurity C (Tertiary butoxy impurity) | 2-[3-Cyano-4-(tert-butoxy)phenyl]-4-methylthiazole-5-carboxylic acid |
| Impurity D (Secondary butoxy impurity) | 2-[3-Cyano-4-(sec-butoxy)phenyl]-4-methylthiazole-5-carboxylic acid |
Note: The list of impurities is not exhaustive and may vary depending on the synthetic route and storage conditions.
Quantitative Data on Xanthine Oxidase Inhibition
The inhibitory potency of febuxostat against xanthine oxidase is well-documented. However, publicly available data on the IC50 values for its specific process-related and degradation impurities is limited. The protocol described in this document can be utilized to determine these values experimentally.
Table 2: Xanthine Oxidase Inhibitory Activity of Febuxostat and a Template for Impurity Data
| Compound | IC50 (nM) | Reference |
| Febuxostat | 1.8 | [2][6] |
| Febuxostat Amide Impurity | Data Not Available | - |
| Febuxostat Diacid Impurity | Data Not Available | - |
| Febuxostat Ethyl Ester | Data Not Available | - |
| Impurity C | Data Not Available | - |
| Impurity D | Data Not Available | - |
| Allopurinol (B61711) (Reference) | ~2900 | [6] |
Researchers are encouraged to use the provided protocol to generate data for the impurities and populate this table for comparative analysis.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the in vitro inhibition of xanthine oxidase by test compounds. The assay measures the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk, ~0.1-0.5 units/mg)
-
Xanthine
-
Febuxostat (Reference Standard)
-
Febuxostat Impurities (Test Compounds)
-
Allopurinol (Positive Control)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in deionized water. Adjust the pH to 7.5.
-
Xanthine Oxidase Solution (0.1 U/mL): Prepare a stock solution of xanthine oxidase in ice-cold phosphate buffer. Dilute to a final working concentration of 0.1 U/mL with the same buffer just before use. Keep the enzyme solution on ice.
-
Xanthine Solution (150 µM): Dissolve xanthine in the phosphate buffer. Gentle warming may be required to fully dissolve the substrate.
-
Test Compound Stock Solutions (e.g., 10 mM in DMSO): Accurately weigh and dissolve febuxostat, its impurities, and allopurinol in DMSO to prepare stock solutions.
-
Working Solutions of Test Compounds: Prepare serial dilutions of the stock solutions in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
Assay Procedure
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Test Wells: 50 µL of the test compound working solution.
-
Positive Control Wells: 50 µL of the allopurinol working solution.
-
Negative Control (No Inhibitor) Wells: 50 µL of phosphate buffer (with the same percentage of DMSO as the test wells).
-
Blank Wells: 100 µL of phosphate buffer.
-
-
Enzyme Addition: Add 50 µL of the xanthine oxidase solution (0.1 U/mL) to all wells except the blank wells.
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the xanthine solution (150 µM) to all wells.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at 295 nm every minute for 15-30 minutes at 25°C.
Data Analysis
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Visualizations
Purine Metabolism and Febuxostat's Mechanism of Action
The following diagram illustrates the final steps of purine catabolism and the point of inhibition by febuxostat.
Caption: Febuxostat inhibits xanthine oxidase, blocking uric acid production.
Experimental Workflow for Xanthine Oxidase Inhibition Assay
The diagram below outlines the key steps of the in vitro experimental protocol.
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Conclusion
The provided protocol offers a robust and reliable method for assessing the in vitro xanthine oxidase inhibitory activity of febuxostat and its impurities. While there is a lack of published inhibitory data for many of the known impurities, this application note provides the necessary framework for researchers to generate this critical information. Such data is essential for a comprehensive understanding of the pharmacological profile of febuxostat drug substances and products, ensuring their quality and safety for patient use. Further studies are warranted to characterize the bioactivity of these impurities and to establish their structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for the Chromatographic Separation of Febuxostat Positional Isomers and Related Substances
Audience: Researchers, scientists, and drug development professionals.
Introduction: Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used for the long-term management of hyperuricemia in patients with gout.[1][2] The chemical name for Febuxostat is 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[1] During its synthesis and storage, various process-related impurities and degradation products can form. Among these are positional isomers, which have the same molecular formula as Febuxostat but differ in the structure of the butoxy side chain, and other related substances formed through hydrolysis or other reactions.
The presence of these impurities, even in small amounts, can impact the safety and efficacy of the final drug product.[3] Therefore, regulatory bodies require the identification and quantification of all related substances present at levels of 0.10% or more. This document provides detailed protocols for the separation and analysis of Febuxostat from its key positional isomers and related substances using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), two common analytical techniques in the pharmaceutical industry.[3][4]
Logical Relationship of Febuxostat and Key Related Compounds
The primary positional isomers of Febuxostat differ in the arrangement of the butyl group in the ether side chain. Other significant impurities are formed by the hydrolysis of the cyano group on the phenyl ring.
Caption: Relationship between Febuxostat, its positional isomers, and related substances.
Application Note 1: RP-HPLC Method for Febuxostat and Related Substances
This application note describes a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Febuxostat and its principal related substances, including positional isomers. This gradient method provides excellent selectivity and is suitable for quality control laboratories.[5][6]
Data Presentation: Chromatographic Conditions
The following table summarizes the optimized parameters for the RP-HPLC analysis.[6]
| Parameter | Specification |
| Chromatographic System | HPLC with UV/PDA Detector |
| Column | Exsil ODS-B (250 x 4.6 mm), 5 µm or equivalent C18 column[6] |
| Mobile Phase A | 0.1% v/v Triethylamine (B128534) in water, pH adjusted to 2.5 with Orthophosphoric Acid[6] |
| Mobile Phase B | 0.1% v/v Orthophosphoric Acid in Acetonitrile (B52724) and Methanol (80:20 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 315 nm[6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 35°C[6] |
| Run Time | 45 minutes[6] |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 35 | |
| 40 | |
| 45 |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 mL of triethylamine to 1000 mL of Milli-Q water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.22 µm nylon filter.[5]
-
Mobile Phase B: Mix 800 mL of acetonitrile and 200 mL of methanol. Add 1 mL of orthophosphoric acid. Filter through a 0.22 µm nylon filter.[6]
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.
2. Preparation of Standard and Sample Solutions:
-
Reference Standard Solution (0.001 mg/mL): Accurately weigh and dissolve appropriate amounts of Febuxostat and its impurity standards (e.g., Amide, Acid, sec-Butoxy, tert-Butoxy impurities) in the diluent to obtain a final concentration of approximately 0.001 mg/mL for each component. This solution is used for system suitability checks.[6]
-
Sample Solution (0.5 mg/mL):
-
Weigh and crush 20 tablets to obtain a fine, uniform powder.
-
Accurately weigh an amount of powder equivalent to 25 mg of Febuxostat and transfer it to a 50 mL volumetric flask.[5]
-
Add approximately 20 mL of diluent and sonicate for 20 minutes with intermittent shaking to dissolve the drug.[5]
-
Dilute to the final volume with the diluent and mix well.
-
Centrifuge a portion of the solution at 7000 RPM for 15 minutes and use the clear supernatant as the sample solution.[6]
-
3. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a stable baseline.
-
Inject the Reference Standard Solution six times. The system is deemed suitable if the resolution between peaks is not less than 2.0 and the relative standard deviation (%RSD) for the peak areas is not more than 5.0%.[5][6]
-
Inject the Sample Solution and record the chromatogram.
-
Identify the peaks for related substances in the sample chromatogram by comparing their retention times with those from the standard solution.
-
Calculate the percentage of each impurity using the peak areas.
Application Note 2: UPLC Method for Genotoxic Impurities and Isomers
For faster analysis and higher resolution, an Ultra-Performance Liquid Chromatography (UPLC) method is preferred. This method is particularly effective for detecting and quantifying potential genotoxic impurities and closely eluting positional isomers at very low levels.[][8]
Data Presentation: Chromatographic Conditions
The following table summarizes the parameters for the UPLC analysis.[][8]
| Parameter | Specification |
| Chromatographic System | UPLC / UHPLC System with UV/PDA Detector |
| Column | Zorbax RRHD Eclipse Plus C18 (100 x 2.1 mm), 1.8 µm or equivalent sub-2 µm column[] |
| Mobile Phase | A linear gradient elution using a mixture of trifluoroacetic acid, acetonitrile, and water.[][8] |
| Flow Rate | (Not specified, typically 0.3-0.6 mL/min for 2.1 mm ID columns) |
| Detection Wavelength | 317 nm[9] |
| Injection Volume | 2 µL[] |
| Column Temperature | 45°C[] |
| Run Time | < 10 minutes |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Specific gradient compositions of trifluoroacetic acid, acetonitrile, and water need to be optimized for the specific impurities being analyzed. A typical starting point involves a low concentration of trifluoroacetic acid (e.g., 0.05-0.1%) in water as Mobile Phase A and acetonitrile as Mobile Phase B.
2. Preparation of Standard and Sample Solutions:
-
Diluent: A mixture of acetonitrile and water is typically used.
-
Standard Solution: Prepare a stock solution of Febuxostat and its impurities in the diluent. Further dilute to achieve a final concentration appropriate for detecting impurities at the µg/mL level (e.g., 0.1-0.3 µg/mL).[][8]
-
Sample Solution (1000 µg/mL): Accurately weigh and dissolve the Febuxostat drug substance or powdered tablets in the diluent to achieve a final concentration of 1000 µg/mL (1 mg/mL).[][8]
3. Chromatographic Analysis:
-
Equilibrate the UPLC system with the mobile phase.
-
Inject the standard solution to determine retention times and verify system sensitivity. The limit of detection (LOD) and limit of quantitation (LOQ) for impurities are typically below 0.1 µg/mL and 0.3 µg/mL, respectively.[][8]
-
Inject the sample solution to identify and quantify any present impurities against the standard.
General Chromatographic Workflow
The overall process for analyzing Febuxostat and its related substances follows a standardized workflow common in pharmaceutical analysis.
Caption: Standard workflow for the chromatographic analysis of Febuxostat.
The RP-HPLC and UPLC methods outlined provide reliable and sensitive approaches for the separation and quantification of Febuxostat positional isomers and other related substances. The HPLC method is a robust quality control tool, while the UPLC method offers higher throughput and sensitivity for detecting trace-level impurities.[6][10] Proper validation of these methods in accordance with ICH guidelines is essential to ensure the quality, safety, and efficacy of Febuxostat drug products.[3][]
References
- 1. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Febuxostat Amide Impurity | 1239233-86-3 | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pharmapure.co.uk [pharmapure.co.uk]
- 10. Febuxostat related Compound 4 [chemicalbook.com]
Application Notes and Protocols for Febuxostat in Bioequivalence Studies with a Focus on the N-Butyl Isomer Impurity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Febuxostat (B1672324) is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, widely prescribed for the management of hyperuricemia in patients with gout. The development of generic formulations of febuxostat necessitates rigorous bioequivalence (BE) studies to ensure therapeutic interchangeability with the innovator product. A critical aspect of establishing bioequivalence is ensuring pharmaceutical equivalence, which includes the characterization and control of impurities. This document provides detailed application notes and protocols for conducting bioequivalence studies of febuxostat and for the analysis of related substances, with a specific focus on the febuxostat n-butyl isomer, a known process-related impurity.
Part 1: Bioequivalence Study of Febuxostat
Objective
To compare the rate and extent of absorption of a test formulation of febuxostat with a reference formulation under fasting and/or fed conditions in healthy adult subjects to determine if the two formulations are bioequivalent.
Study Design and Methodology
A typical bioequivalence study for febuxostat is a single-center, randomized, open-label, two-treatment, two-period, two-sequence, crossover study.
1.2.1. Experimental Workflow: Bioequivalence Study
Caption: Workflow for a typical two-way crossover bioequivalence study of Febuxostat.
1.2.2. Experimental Protocol: Clinical Phase
-
Subject Selection: Enroll healthy adult male and/or female volunteers based on predefined inclusion and exclusion criteria. Key criteria include age (typically 18-55 years), BMI, and normal findings in physical examinations, ECG, and clinical laboratory tests.
-
Randomization: Subjects are randomly assigned to a treatment sequence (e.g., Test formulation followed by Reference, or vice-versa).
-
Dosing: In each period, subjects receive a single oral dose of the designated febuxostat formulation (e.g., 40 mg, 80 mg, or 120 mg) after an overnight fast of at least 10 hours.[1] The drug is administered with a standard volume of water (e.g., 240 mL).[1]
-
Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the previous period.[2]
-
Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples up to 36 or 48 hours (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).[2]
-
Sample Processing: Plasma is separated by centrifugation and stored frozen at -30°C or lower until analysis.
Bioanalytical Method: Quantification of Febuxostat in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying febuxostat in plasma.[3][4]
1.3.1. Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette a known volume of human plasma (e.g., 200 µL) into a clean tube.[5]
-
Add the internal standard (IS) solution (e.g., Febuxostat-d7 or Indomethacin).[4][6]
-
Add an extraction solvent such as methyl tert-butyl ether (MTBE).[5][6]
-
Vortex the mixture for approximately 10 minutes to ensure complete extraction.[5]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used (e.g., Ascentis Express C18, 50x4.6 mm, 3.5 µm).
-
Mobile Phase: A mixture of an aqueous component (e.g., 10 mM Ammonium formate) and an organic solvent (e.g., Acetonitrile) in a ratio such as 20:80 v/v.
-
Flow Rate: Typically around 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), can be operated in positive or negative mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
1.3.2. Data Presentation: Pharmacokinetic Parameters
The primary pharmacokinetic parameters are calculated for both test and reference products and summarized for statistical analysis.
| Parameter | Description | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | Maximum observed plasma concentration | [Data from study] | [Data from study] |
| Tmax (h) | Time to reach Cmax | [Data from study] | [Data from study] |
| AUC0-t (ng·h/mL) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | [Data from study] | [Data from study] |
| AUC0-∞ (ng·h/mL) | Area under the plasma concentration-time curve from time 0 to infinity | [Data from study] | [Data from study] |
| t1/2 (h) | Terminal elimination half-life | [Data from study] | [Data from study] |
Statistical Analysis
The log-transformed Cmax, AUC0-t, and AUC0-∞ parameters are analyzed using an Analysis of Variance (ANOVA). Bioequivalence is concluded if the 90% Confidence Intervals (CIs) for the geometric mean ratio (Test/Reference) of these parameters fall within the acceptance range of 80.00% to 125.00%.[3][4]
Part 2: Application of this compound in Bioequivalence Studies
Role of the N-Butyl Isomer
This compound is a process-related impurity that may arise during the synthesis of the febuxostat active pharmaceutical ingredient (API). It is not an active metabolite or a therapeutic agent. In the context of bioequivalence studies, the n-butyl isomer is not dosed or measured in plasma. Instead, its importance lies in the initial assessment of pharmaceutical equivalence . A generic (test) product must be pharmaceutically equivalent to the innovator (reference) product, meaning it contains the same amount of the active substance and has a comparable impurity profile. Significant differences in impurity levels could potentially affect the safety and efficacy of the drug product.
Therefore, the "application" of this compound is its quantification in the drug product as part of the quality control and characterization required before initiating a clinical bioequivalence study.
Analytical Method: Quantification of Related Substances in Febuxostat Tablets
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the determination of this compound and other related substances in the finished drug product.
2.2.1. Experimental Workflow: Impurity Profiling
Caption: Workflow for the analysis of related substances in Febuxostat tablets.
2.2.2. Experimental Protocol: RP-HPLC for Related Substances
-
Preparation of Solutions:
-
Mobile Phase A: Prepare 0.1% v/v triethylamine (B128534) in water and adjust the pH to 2.5 with orthophosphoric acid.
-
Mobile Phase B: A mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 80:20 v/v) with 0.1% v/v orthophosphoric acid.
-
Diluent: A suitable mixture of mobile phases or as determined during method development.
-
Reference Solution: Prepare a solution containing a known low concentration (e.g., 0.001 mg/mL) of febuxostat and its specified impurities, including the n-butyl isomer.
-
-
Sample Preparation:
-
Weigh and finely powder a number of febuxostat tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a specified amount of febuxostat (e.g., 25 mg) and transfer to a volumetric flask.
-
Add diluent, sonicate to dissolve, and dilute to volume to achieve a final concentration (e.g., 0.5 mg/mL).
-
Centrifuge or filter the solution to obtain a clear supernatant for injection.
-
-
Chromatographic Conditions:
-
Column: Exsil ODS-B (250 x 4.6mm), 5µm or equivalent.
-
Detection Wavelength: 315 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program: A gradient elution is typically required to separate all related substances from the main febuxostat peak. The program should be optimized to achieve adequate resolution between all peaks.
-
2.2.3. Data Presentation: Impurity Profile Comparison
The levels of the n-butyl isomer and other specified impurities should be quantified and compared between the test and reference drug products.
| Impurity Name | Specification Limit (%) | Test Product Lot 1 (%) | Reference Product Lot 1 (%) |
| This compound | e.g., NMT 0.15 | [Result] | [Result] |
| Impurity A (Amide) | e.g., NMT 0.15 | [Result] | [Result] |
| Impurity B (Acid) | e.g., NMT 0.15 | [Result] | [Result] |
| Any Unspecified Impurity | e.g., NMT 0.10 | [Result] | [Result] |
| Total Impurities | e.g., NMT 0.5 | [Result] | [Result] |
NMT: Not More Than. Specification limits are examples and should be set based on ICH guidelines and product-specific development.
Conclusion
The successful demonstration of bioequivalence for a generic febuxostat product relies on a well-designed clinical study and a robust bioanalytical method for plasma sample analysis. The role of the this compound, as a process-related impurity, is critical in the pre-clinical stage of establishing pharmaceutical equivalence. Rigorous control and analysis of this and other impurities in the drug product are mandated by regulatory guidelines to ensure that the quality, safety, and efficacy of the generic formulation are comparable to the innovator product. The protocols and data presentation formats outlined in this document provide a comprehensive framework for researchers and drug development professionals working on febuxostat bioequivalence studies.
References
Troubleshooting & Optimization
Technical Support Center: HPLC Separation of Febuxostat and its N-Butyl Isomer
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of Febuxostat (B1672324) and its n-butyl isomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing poor resolution between Febuxostat and its n-butyl isomer. What are the initial steps to improve separation?
A1: Poor resolution between closely related isomers is a common challenge. Here’s a step-by-step approach to address this issue:
-
Optimize Mobile Phase Composition: The organic modifier and buffer pH play a critical role in the separation of isomers.
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Buffer pH: The pH of the mobile phase can affect the ionization state of Febuxostat (a carboxylic acid) and its isomer, thus influencing their interaction with the stationary phase. Experiment with a pH range around the pKa of Febuxostat (~3.9) to find the optimal separation window.
-
-
Evaluate Column Chemistry:
-
Stationary Phase: Standard C18 columns are widely used for Febuxostat analysis. However, for challenging isomer separations, consider columns with different selectivities, such as phenyl-hexyl or cyano phases, which can offer alternative interaction mechanisms.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., <3 µm) or a longer column can increase efficiency and improve resolution.
-
-
Adjust Flow Rate: Lowering the flow rate can enhance separation efficiency, providing more time for the analytes to interact with the stationary phase.
Q2: Our peaks for Febuxostat and the n-butyl isomer are showing significant tailing. What could be the cause and how can we fix it?
A2: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues with the column itself.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic proton of Febuxostat, causing tailing.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups. Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.0) can also suppress the ionization of silanols.
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.
-
Solution: Replace the guard column and/or flush the analytical column. If the problem persists, the analytical column may need to be replaced.
-
Q3: We are experiencing inconsistent retention times for Febuxostat and its isomer from one run to the next. What should we investigate?
A3: Retention time variability can stem from several factors related to the HPLC system and the mobile phase preparation.
-
Mobile Phase Preparation:
-
Inadequate Mixing: Ensure the mobile phase components are thoroughly mixed and degassed. Inconsistent composition can lead to shifting retention times.
-
Evaporation: Organic solvents are volatile. Prevent evaporation by keeping the mobile phase reservoirs capped.
-
-
Pump Performance:
-
Leaks: Check for any leaks in the pump, lines, and connections.
-
Inconsistent Flow Rate: A malfunctioning pump can deliver an inconsistent flow rate. Perform a flow rate calibration.
-
-
Column Temperature:
-
Fluctuations: Ensure the column oven is maintaining a stable temperature. Even small temperature changes can affect retention times.[1]
-
-
Column Equilibration:
-
Insufficient Time: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.
-
Data Presentation: HPLC Method Parameters for Febuxostat Analysis
The following tables summarize typical starting conditions for the HPLC analysis of Febuxostat, which can be adapted for the separation of its n-butyl isomer.
Table 1: Reported HPLC Methods for Febuxostat Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[2] | C8 (150 x 4.6 mm, 3.0 µm)[3] | C18 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | 10 mM Ammonium (B1175870) Acetate (B1210297) (pH 4.0) : Acetonitrile (15:85 v/v)[2] | Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v)[3] | Acetonitrile : Methanol (70:30 v/v)[4] |
| Flow Rate | 1.2 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection | 275 nm[2] | 320 nm[3] | 314 nm[4] |
| Retention Time (Febuxostat) | ~3.45 min[2] | ~3.15 min[3] | ~2.9 min[4] |
Table 2: Influence of Mobile Phase Composition on Separation
| Mobile Phase Composition (Aqueous : Organic) | Expected Impact on Retention Time | Expected Impact on Resolution |
| Increased Aqueous Content | Increase | May Improve |
| Decreased Aqueous Content | Decrease | May Decrease |
| Change Organic Modifier (e.g., Acetonitrile to Methanol) | Varies (Methanol is a weaker solvent) | May Improve or Worsen (Alters Selectivity) |
| Addition of Ion-Pair Reagent | Increase | May Improve for Ionizable Compounds |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Febuxostat
This protocol provides a starting point for the analysis of Febuxostat and can be optimized for the separation of its n-butyl isomer.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Column Temperature: Ambient or controlled at 30 °C.
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.[2]
-
Visualizations
References
Technical Support Center: Optimizing Mobile Phase for Febuxostat Isomer Resolution
Welcome to the technical support center for optimizing the mobile phase for Febuxostat (B1672324) isomer resolution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of isomers of Febuxostat that I might need to resolve?
A1: During the synthesis of Febuxostat, several isomeric impurities can be formed. These can include positional isomers, such as the ortho-isomer (2-hydroxybenzonitrile derived impurity), and other structural isomers like the secondary-butoxy and tertiary-butoxy acid impurities.[1][2] If a chiral center is present or introduced, enantiomers may also need to be resolved.
Q2: What is the first step in developing a mobile phase for Febuxostat isomer separation?
A2: The initial step is to select an appropriate chromatographic mode and column. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for Febuxostat analysis.[3][4][5] For chiral separations, a chiral stationary phase (CSP) is typically required. Polysaccharide-based CSPs are often a good starting point for chiral method development.
Q3: How does the mobile phase composition affect the resolution of Febuxostat isomers?
A3: The mobile phase composition, including the organic modifier, aqueous phase pH, and additives, is critical for achieving separation.[6]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) influence the retention and selectivity of the isomers. Different organic solvents can provide different selectivities.[6]
-
pH of the Aqueous Phase: The pH of the mobile phase affects the ionization state of acidic and basic analytes, which in turn impacts their retention and the potential for ionic interactions with the stationary phase. For acidic compounds like Febuxostat, a lower pH is often preferred to suppress ionization and improve peak shape.[7]
-
Additives: Mobile phase additives like acids (e.g., formic acid, acetic acid, trifluoroacetic acid) or bases (e.g., triethylamine) can improve peak shape and selectivity.[8] For chiral separations, chiral mobile phase additives (CMPAs) such as cyclodextrins can be used with an achiral column to form transient diastereomeric complexes that can be separated.
Q4: I am not getting any separation between the isomers. What should I do?
A4: If you observe no separation, consider the following:
-
Confirm Column Suitability: Ensure you are using a column with appropriate selectivity for your isomers. For enantiomers, a chiral stationary phase is essential.
-
Vary Mobile Phase Composition: Systematically alter the ratio of your organic modifier and aqueous phase.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can significantly alter selectivity.
-
Adjust pH: If your isomers have ionizable groups, a change in pH can dramatically affect resolution.[7]
-
Introduce an Additive: A small amount of an acidic or basic modifier can improve peak shape and may induce selectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the resolution of Febuxostat isomers.
Issue 1: Poor Resolution (Rs < 1.5)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | 1. Optimize Organic Modifier Percentage: Vary the percentage of the organic modifier in 5% increments. 2. Try a Different Organic Modifier: Switch between acetonitrile and methanol. 3. Adjust pH: For ionizable isomers, systematically vary the pH of the aqueous phase. A lower pH is generally recommended for the acidic Febuxostat molecule.[7] |
| Unsuitable Column | 1. Select a High-Resolution Column: Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column length to increase efficiency. 2. Screen Different Stationary Phases: For structural isomers, try different C18 columns from various manufacturers as they have different selectivities. For enantiomers, screen a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based). |
| Suboptimal Temperature | Vary Column Temperature: Temperature can significantly impact selectivity. Try adjusting the column temperature in 5 °C increments (e.g., from 25 °C to 40 °C). |
| Flow Rate Too High | Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, especially for chiral separations.[6] |
Issue 2: Peak Tailing or Fronting
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | 1. Add a Mobile Phase Modifier: For acidic compounds like Febuxostat, adding a small amount of an acid like formic acid or trifluoroacetic acid (0.1%) can improve peak shape by minimizing interactions with residual silanols on the stationary phase. 2. Adjust pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. |
| Column Overload | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample solution. |
| Mismatch between Sample Solvent and Mobile Phase | Prepare Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape. |
Experimental Protocols
Below are example experimental protocols for the analysis of Febuxostat and its related substances, which can be adapted for isomer resolution studies.
Table 1: Example RP-HPLC Method for Febuxostat and Related Substances
| Parameter | Condition | Reference |
| Column | Exsil ODS-B (250 x 4.6 mm, 5µm) | |
| Mobile Phase A | 0.1% v/v triethylamine (B128534) in water, pH adjusted to 2.5 with orthophosphoric acid | |
| Mobile Phase B | 0.1%v/v orthophosphoric acid in (80:20) %v/v acetonitrile and methanol | |
| Gradient | A gradient program should be developed to optimize separation. | |
| Flow Rate | 1.0 mL/min | |
| Detection | 315 nm | |
| Column Temperature | 35°C | |
| Injection Volume | 10 µL |
Note: For chiral separations, a chiral stationary phase would be substituted for the C18 column, and the mobile phase would likely consist of a non-polar solvent like hexane (B92381) with an alcohol modifier such as isopropanol (B130326) or ethanol.
Visualizing Experimental Workflows
Systematic Approach to Mobile Phase Optimization
The following workflow illustrates a systematic approach to optimizing the mobile phase for isomer resolution.
Troubleshooting Logic for Poor Resolution
This diagram outlines the decision-making process when troubleshooting poor resolution.
References
- 1. pharmtech.com [pharmtech.com]
- 2. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 3. ijcrt.org [ijcrt.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Co-elution issues with Febuxostat impurities in HPLC
Welcome to the technical support center for the HPLC analysis of Febuxostat (B1672324) and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a focus on co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Febuxostat that I should be aware of during HPLC analysis?
A1: During the synthesis and storage of Febuxostat, several related substances and degradation products can arise. The most commonly reported impurities include Amide impurity, Acid impurity, Tertiary-butoxy acid impurity, Secondary-butoxy acid impurity, and ECI impurity.[1] It is crucial to have a robust HPLC method capable of separating these from the main Febuxostat peak and from each other to ensure the quality and safety of the active pharmaceutical ingredient (API) and finished product.
Q2: What are the typical starting conditions for an RP-HPLC method for Febuxostat impurity profiling?
A2: A good starting point for developing an RP-HPLC method for Febuxostat and its related substances is to use a C18 column.[1][2][3] The mobile phase often consists of a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid or sodium acetate (B1210297) buffer at pH 4.0) and an organic modifier like acetonitrile (B52724) or a mixture of methanol (B129727) and acetonitrile.[1][2][3] Detection is typically carried out using a UV detector at a wavelength of around 315 nm or 254 nm.[2][4]
Q3: My Febuxostat peak is showing tailing. What could be the cause?
A3: Peak tailing in the analysis of Febuxostat, which is an acidic compound, can often be attributed to strong interactions with residual silanols on the silica-based stationary phase. To mitigate this, consider adjusting the pH of the mobile phase to ensure the analyte is in a single ionic form. Lowering the pH (e.g., to 2.5-4.0) can suppress the ionization of silanols and reduce tailing. Using a highly deactivated, end-capped column or adding a competing amine like triethylamine (B128534) to the mobile phase can also help.
Q4: I am observing ghost peaks in my chromatogram. What is the likely source?
A4: Ghost peaks can originate from several sources, including impurities in the mobile phase, carryover from previous injections, or the elution of strongly retained compounds from prior analyses.[5] To troubleshoot, run a blank gradient (injecting only the mobile phase). If the ghost peaks are still present, the contamination is likely in your mobile phase or system. If the peaks disappear, the issue is likely carryover from your sample. Ensure your needle wash is effective and consider using a stronger wash solvent.
Troubleshooting Guide: Co-elution Issues
Co-elution, where two or more compounds elute at the same or very similar retention times, is a significant challenge in HPLC analysis. Below are common co-elution scenarios with Febuxostat impurities and steps to resolve them.
Scenario 1: Co-elution of an Impurity with the Main Febuxostat Peak
This is a critical issue as it can lead to an overestimation of the API and an underestimation of the impurity.
Troubleshooting Steps:
-
Confirm Co-elution: Use a photodiode array (PDA) detector to check for peak purity. If the spectra across the peak are not homogenous, co-elution is likely occurring.[6]
-
Modify Mobile Phase Composition:
-
Change Organic Modifier Ratio: A slight adjustment in the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can alter selectivity and improve resolution.
-
Change Organic Modifier Type: If adjusting the ratio is insufficient, try switching from acetonitrile to methanol or using a combination of both. These solvents have different selectivities and can resolve co-eluting peaks.
-
-
Adjust pH: The retention of acidic and basic compounds is highly dependent on the mobile phase pH. A small change in pH can significantly impact the retention times of Febuxostat and its impurities, potentially resolving the co-elution.[7]
-
Change Stationary Phase: If mobile phase optimization fails, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) to exploit different separation mechanisms.
Scenario 2: Co-elution of Two Impurities
This can lead to inaccurate quantification of individual impurities.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting co-elution of impurities.
Data Presentation: HPLC Method Parameters
Below is a summary of typical HPLC method parameters found in the literature for the analysis of Febuxostat and its impurities. This table can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromosil C18[1] | Inertsil C18[4] | Zodiac C18 (250 x 4.6 mm, 5µm)[8] |
| Mobile Phase A | 0.1% Orthophosphoric Acid[1] | N/A (Isocratic) | 0.1% v/v Triethylamine in water, pH 2.5 with Orthophosphoric Acid |
| Mobile Phase B | Methanol:Acetonitrile[1] | Acetonitrile:Methanol (25:75)[4] | 0.1% v/v Orthophosphoric Acid in Acetonitrile:Methanol (80:20) |
| Elution Mode | Isocratic[1] | Isocratic[4] | Gradient |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[4] | 1.0 mL/min |
| Detection Wavelength | 315 nm[4] | 315 nm[4] | 315 nm |
| Injection Volume | 20 µL[4] | 20 µL[4] | Not Specified |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Febuxostat and Related Substances
This protocol is based on a commonly cited method for the separation of Febuxostat and its key impurities.[1][4]
1. Materials and Reagents:
-
Febuxostat reference standard and impurity standards
-
HPLC grade acetonitrile and methanol
-
Orthophosphoric acid
-
HPLC grade water
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and a mixture of methanol and acetonitrile. The exact ratio should be optimized for best separation. A starting point could be (50:50 v/v) aqueous to organic phase.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection: UV at 315 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Febuxostat and each impurity in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration.
4. System Suitability:
-
Inject the standard solution multiple times (n=5 or 6).
-
The %RSD for the peak area and retention time of Febuxostat should be less than 2.0%.
-
The theoretical plates for the Febuxostat peak should be greater than 2000.
-
The tailing factor for the Febuxostat peak should be not more than 2.0.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.
Caption: A flowchart outlining the steps in a forced degradation study.
Forced degradation studies on Febuxostat have shown it to be particularly susceptible to degradation under acidic and oxidative conditions, while being relatively stable under basic, thermal, and photolytic stress.[2][3][9][10] It is imperative that the analytical method can separate the resulting degradation products from the parent drug.
References
- 1. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. caribjscitech.com [caribjscitech.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Febuxostat and its N-Butyl Isomer
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve chromatographic peak shape in the analysis of Febuxostat and its n-butyl isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) in the HPLC analysis of Febuxostat?
Poor peak shape in the analysis of Febuxostat and its isomers can stem from several factors, including interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the HPLC system itself.[1][2] Peak tailing, the most common issue, often occurs due to secondary interactions between basic compounds like Febuxostat and residual silanol (B1196071) groups on the silica-based column packing.[2][3] Peak fronting is less common but can be caused by column overload, improper sample solvent, or column degradation.[4][5]
Q2: How does the mobile phase pH affect the peak shape of Febuxostat?
The pH of the mobile phase is a critical parameter for achieving good peak shape, especially for ionizable compounds. For basic compounds, operating at a low pH (around 2.5-3.0) can suppress the ionization of acidic silanol groups on the stationary phase, which in turn minimizes undesirable secondary interactions that cause peak tailing.[3][6] Several studies on Febuxostat analysis have successfully used mobile phases with acidic buffers, such as phosphate (B84403) buffer adjusted to pH 3.0, to achieve symmetrical peaks.[7]
Q3: What type of HPLC column is recommended for the analysis of Febuxostat and its isomers?
Reverse-phase C18 and C8 columns are commonly and successfully used for the analysis of Febuxostat.[7][8] For instance, a study that achieved good peak shape utilized an Inertsil ODS C18 column (250 x 4.6 mm, 5 µm).[8] Another successful method employed a Symmetry YMC ODS C8 column (150 x 4.6 mm; 3.0 μm).[7] The choice of a modern, well-deactivated (end-capped) column is crucial to minimize interactions with residual silanols.[9]
Q4: My Febuxostat peak is showing significant tailing. What are the immediate troubleshooting steps?
If you observe peak tailing for Febuxostat or its n-butyl isomer, consider the following immediate actions:
-
Check the Mobile Phase pH: Ensure the pH is low enough (e.g., pH 2.5-3.5) to protonate residual silanols on the column.[6][9]
-
Increase Buffer Concentration: A higher buffer strength (20-50 mM) can help maintain a consistent pH and mask silanol interactions.[6][9]
-
Reduce Sample Concentration: High sample loads can lead to peak tailing. Try diluting your sample.[10]
-
Ensure Proper Column Health: A void at the column inlet or a contaminated column can cause tailing.[6][9] Consider flushing the column or trying a new one.
Q5: What is an acceptable tailing factor for the Febuxostat peak?
According to system suitability criteria in validated methods, the tailing factor (T) for the Febuxostat peak should ideally be not more than 2.0.[8] A value close to 1.0 indicates a perfectly symmetrical peak.
Troubleshooting Common Peak Shape Problems
Poor peak shape can be broadly categorized into peak tailing and peak fronting. Below is a guide to troubleshoot these issues specifically for the analysis of Febuxostat and its n-butyl isomer.
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to around 3.0 using an appropriate buffer like phosphate buffer.[3][7] Consider using a modern, end-capped C18 or C8 column with minimal silanol activity.[9] |
| Column Overload | Reduce the injection volume or dilute the sample concentration.[10] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column.[9] |
| Extra-column Dead Volume | Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.[4] |
| Inappropriate Mobile Phase Strength | Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase to ensure the analyte elutes more quickly, reducing the time for tailing to occur.[9] |
Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
| Potential Cause | Recommended Solution |
| Column Overload (Mass or Volume) | Inject a smaller volume of the sample or dilute the sample.[5][10] |
| Incompatible Sample Solvent | The sample should be dissolved in the mobile phase or a solvent that is weaker than the mobile phase.[5][11] Injecting in a much stronger solvent can cause peak distortion. |
| Column Packing Issues | A collapsed column bed can lead to fronting.[5] This often results in a sudden drop in backpressure and requires column replacement. |
| Co-eluting Interference | A substance eluting just before the main peak can give the appearance of fronting.[10] Review the sample preparation process for potential contaminants. |
Optimized Experimental Protocols
Based on validated methods for Febuxostat analysis, the following protocols can be used as a starting point for method development for the n-butyl isomer.
Protocol 1: Acetonitrile and Methanol Mobile Phase
| Parameter | Condition |
| Stationary Phase (Column) | Inertsil ODS C18 (250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile and Methanol (25:75 v/v)[8] |
| Flow Rate | 1.0 ml/min[8] |
| Column Temperature | Ambient[8] |
| Injection Volume | 20 µl[8] |
| Detection Wavelength | 315 nm[8] |
| Expected Retention Time | ~2.9 minutes[8] |
Protocol 2: Buffered Mobile Phase
| Parameter | Condition |
| Stationary Phase (Column) | Symmetry YMC ODS C8 (150 x 4.6 mm; 3.0 μm)[7] |
| Mobile Phase | Phosphate buffer (pH 3.0) and Acetonitrile (40:60 v/v)[7] |
| Flow Rate | 1.0 ml/min[7] |
| Column Temperature | Ambient |
| Injection Volume | 20 µl[7] |
| Detection Wavelength | 320 nm[7] |
| Expected Retention Time | ~3.1 minutes[7] |
Key Chromatographic Parameters and Acceptance Criteria
For a robust and reliable method, certain system suitability parameters should be monitored.
Relationship between Chromatographic Parameters and Peak Shape
Caption: Interplay of key parameters affecting peak quality.
| Parameter | Acceptance Criteria | Significance |
| Tailing Factor (T) | NMT 2.0[8] | Measures peak symmetry. A value > 2 indicates significant tailing. |
| Theoretical Plates (N) | NLT 3000[8] | Measures column efficiency. Higher numbers indicate sharper peaks. |
| % RSD of Peak Area | NMT 2.0% (for 5 replicates)[8] | Indicates the precision of the system and method. |
| % RSD of Retention Time | NMT 2.0% (for 5 replicates)[8] | Indicates the stability and reproducibility of the chromatographic conditions. |
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. mz-at.de [mz-at.de]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijrpc.com [ijrpc.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. uhplcs.com [uhplcs.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. phenomenex.blog [phenomenex.blog]
Minimizing the formation of n-butyl isomer during Febuxostat synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the n-butyl isomer during the synthesis of Febuxostat.
Troubleshooting Guide
This guide addresses specific issues related to the formation of the n-butyl isomer impurity and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of n-butyl isomer detected in the final Febuxostat product. | 1. Impurity in Isobutyl Bromide Starting Material: The most common cause is the presence of n-butyl bromide as an impurity in the isobutyl bromide used for the alkylation of the phenolic precursor.[1][2] | a. Quality Control of Starting Material: Implement a stringent quality control protocol for incoming isobutyl bromide. Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the percentage of n-butyl bromide impurity. b. Set Specifications: Establish a maximum acceptable limit for n-butyl bromide in the starting material. While specific limits are not universally defined in the literature, aiming for the highest purity available (e.g., >99.5%) is recommended. c. Supplier Qualification: Source isobutyl bromide from reputable suppliers who can provide a certificate of analysis with detailed impurity profiles. |
| 2. Suboptimal Alkylation Reaction Conditions: While the primary cause is the starting material impurity, reaction conditions might influence the relative reactivity of isobutyl bromide versus n-butyl bromide. | a. Temperature Control: Maintain the reaction temperature within the optimal range for the Williamson ether synthesis, typically between 60-80°C. Avoid excessive temperatures that could promote side reactions. b. Choice of Base and Solvent: The use of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is a standard and effective combination for this alkylation. Ensure the base is of high purity and the solvent is anhydrous. | |
| Inconsistent levels of n-butyl isomer from batch to batch. | 1. Variation in Isobutyl Bromide Purity: Different batches of isobutyl bromide may have varying levels of the n-butyl bromide impurity. | a. Consistent QC: Perform GC-MS analysis on every new batch of isobutyl bromide to ensure it meets the established purity specifications before use. b. Homogenize Starting Material: If possible, blend smaller lots of isobutyl bromide into a larger, homogenized batch to ensure consistency. |
| Difficulty in removing the n-butyl isomer by recrystallization. | 1. Similar Physicochemical Properties: The n-butyl and isobutyl isomers of Febuxostat have very similar structures and physicochemical properties, which can make their separation by simple recrystallization challenging. | a. Optimize Recrystallization Protocol: Experiment with different solvent systems. A mixture of a good solvent (e.g., methanol, acetone) and an anti-solvent (e.g., water) can be effective. Slower cooling rates during crystallization can lead to the formation of purer crystals. b. Multi-step Recrystallization: Consider performing multiple recrystallization steps to incrementally enrich the desired isobutyl isomer. c. Column Chromatography: For high-purity requirements where recrystallization is insufficient, purification by column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary origin of the n-butyl isomer impurity in Febuxostat synthesis?
A1: The primary origin of the n-butyl isomer impurity is the presence of n-butyl bromide in the isobutyl bromide starting material used during the alkylation step of the synthesis.[1][2] This alkylation is a Williamson ether synthesis where the phenolic hydroxyl group of a precursor is converted to an isobutyl ether. If n-butyl bromide is present, it will react concurrently to form the corresponding n-butyl ether, which is then carried through the subsequent reaction steps to yield the n-butyl isomer of Febuxostat.
Q2: What is the reaction mechanism that leads to the formation of the n-butyl isomer?
A2: The formation of the n-butyl isomer occurs through a competitive Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile and attacks the primary alkyl halide. If both isobutyl bromide and n-butyl bromide are present, they will both be attacked by the phenoxide, leading to a mixture of the desired isobutyl ether and the undesired n-butyl ether.
Experimental Protocols
Protocol 1: GC-MS Analysis of Isobutyl Bromide for n-Butyl Bromide Impurity
This protocol provides a general method for the quantification of n-butyl bromide in isobutyl bromide.
1. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: DB-1 or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Sample Preparation:
-
Prepare a standard solution of n-butyl bromide in a suitable solvent (e.g., hexane) at a known concentration (e.g., 100 ppm).
-
Prepare a calibration curve by diluting the standard solution to several concentration levels (e.g., 1, 5, 10, 25, 50 ppm).
-
Dilute the isobutyl bromide sample to be tested in the same solvent to a concentration within the calibration range.
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 35-200.
-
Monitor for characteristic ions of n-butyl bromide (e.g., m/z 136, 138) and isobutyl bromide (e.g., m/z 136, 138). Although they have the same molecular weight, they will have different retention times.
-
4. Data Analysis:
-
Identify the peaks for n-butyl bromide and isobutyl bromide based on their retention times, confirmed by their mass spectra.
-
Quantify the amount of n-butyl bromide in the sample by comparing its peak area to the calibration curve.
Protocol 2: Optimized Alkylation of 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester
This protocol describes a typical procedure for the isobutylation step, aimed at minimizing the formation of the n-butyl isomer.
1. Reagents and Materials:
-
2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (precursor).
-
High-purity Isobutyl Bromide (>99.5%, with n-butyl bromide content as low as possible).
-
Anhydrous Potassium Carbonate (K₂CO₃).
-
Anhydrous N,N-Dimethylformamide (DMF).
2. Procedure:
-
To a solution of the precursor (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add high-purity isobutyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Synthetic pathway showing the formation of Febuxostat and the n-butyl isomer impurity.
References
Technical Support Center: Robustness Testing of Analytical Methods for Febuxostat Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the robustness testing of analytical methods for Febuxostat (B1672324) impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of Febuxostat and its impurities.
Question: Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting) for Febuxostat or its impurities?
Answer: Poor peak shape in HPLC analysis can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Column Health: The analytical column is a primary suspect.
-
Contamination: Impurities from previous analyses or sample matrix components can accumulate on the column. Try flushing the column with a strong solvent (e.g., a high percentage of acetonitrile (B52724) or methanol) to remove contaminants.
-
Degradation: The column's stationary phase may be degraded, especially if exposed to extreme pH values. Ensure the mobile phase pH is within the recommended range for your C18 or C8 column.
-
Void Formation: A void at the column inlet can cause peak splitting. This can be checked by reversing the column and running a standard at a low flow rate. If peak shape improves, a void is likely. Replacing the column is the best solution.
-
-
Mobile Phase Issues:
-
pH: The pH of the mobile phase is critical for ionizable compounds like Febuxostat (a carboxylic acid). A small deviation in pH can significantly affect peak shape and retention time. Prepare fresh mobile phase and carefully verify the pH.[1]
-
Inadequate Buffering: If the mobile phase is poorly buffered, the sample itself can alter the local pH on the column, leading to peak tailing. Ensure your buffer concentration is adequate for the sample load.
-
Contamination/Degradation: Always use HPLC-grade solvents and prepare mobile phases fresh daily.[2] Degassed mobile phase is crucial to prevent bubble formation in the system.[2]
-
-
Sample Preparation and Injection:
-
Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself.[2]
-
Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Particulates: Un-dissolved particles can block the column frit. Always filter samples through a 0.45 µm filter before injection.[2]
-
Question: My retention times are shifting between injections or between different days. What is the cause?
Answer: Retention time variability is a common issue in HPLC and points to a lack of robustness in the system or method. Consider these potential causes:
-
Mobile Phase Composition: Even a small change in the ratio of organic solvent to aqueous buffer can cause significant shifts in retention time.[1] Ensure precise and consistent preparation of the mobile phase.
-
Flow Rate Fluctuations: Check the HPLC pump for pressure fluctuations. Inconsistent flow will directly impact retention times. This could be due to air bubbles in the pump, faulty check valves, or leaks.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interaction.[1] Use a column oven to maintain a consistent temperature. A variation of even a few degrees can alter retention times.[3]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration is a common cause of drifting retention times at the beginning of a run.
Question: I am observing extra peaks in my chromatogram that are not present in the reference standard. What are they?
Answer: The appearance of unexpected peaks can be due to several reasons:
-
Degradation Products: Febuxostat is known to be sensitive to acidic conditions and can also degrade under alkaline, oxidative, and photolytic stress.[4][5][6][7] If your sample preparation involves harsh conditions or if the sample solution is not fresh, these extra peaks could be degradation products.
-
Impurities from Sample Matrix/Excipients: If analyzing a formulated product, excipients might be interfering with the analysis. Run a blank (placebo) injection to confirm this.
-
Contamination: Contamination can come from glassware, solvents, or the HPLC system itself (carryover from a previous injection). Inject a blank (diluent) to check for system contamination.
-
Mobile Phase Artifacts: Some mobile phase components, especially additives like triethylamine, can produce baseline noise or ghost peaks.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to evaluate in a robustness study for a Febuxostat impurity method?
A1: Based on typical HPLC method validation, the following parameters should be deliberately varied to assess the method's robustness:
-
Percentage of organic solvent in the mobile phase (e.g., ± 2%).[1]
-
Column temperature (e.g., ± 5°C).[1]
-
Flow rate (e.g., ± 10%).[8]
-
Wavelength of UV detection (e.g., ± 2 nm).
-
Different HPLC columns (different batches or manufacturers).[1]
-
Different HPLC instruments. [9]
Q2: What are the common process-related impurities of Febuxostat?
A2: Several process-related impurities have been identified for Febuxostat. These can arise from the synthetic route or degradation. Common impurities include Amide impurity, Acid impurity, Tertiary-butoxy acid impurity, Secondary-butoxy acid impurity, and ECI impurity.[10]
Q3: Under what conditions is Febuxostat most likely to degrade?
A3: Forced degradation studies have shown that Febuxostat is particularly labile in acidic conditions.[4][5][6][11] It also shows significant degradation under alkaline, oxidative, and photolytic (acidic/alkaline) conditions.[7] It is relatively stable under neutral photolytic and thermal stress.[7]
Experimental Protocols
Protocol 1: Robustness Testing of an RP-HPLC Method
This protocol outlines the steps to assess the robustness of a developed analytical method for Febuxostat impurities.
-
Standard and Sample Preparation:
-
Prepare a stock solution of Febuxostat reference standard and a spiked sample solution containing known levels of all specified impurities.
-
The diluent should ideally be the mobile phase.
-
-
Nominal Chromatographic Conditions:
-
Establish the standard operating procedure with the optimized (nominal) conditions. An example method is provided in the table below.
-
-
Systematic Variation of Parameters:
-
Modify one parameter at a time, keeping all others at their nominal values.
-
Inject the standard and spiked sample solutions under each varied condition.
-
Record the results for each variation.
-
-
Data Analysis:
-
Evaluate the effect of each parameter variation on critical system suitability parameters (e.g., resolution between adjacent peaks, tailing factor, theoretical plates) and the quantification of impurities.
-
The acceptance criteria for system suitability should be met under all robustness conditions.
-
Example Robustness Study Parameters
| Parameter | Nominal Condition | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min (-10%) | 1.1 mL/min (+10%) |
| Column Temp. | 35°C | 30°C (-5°C) | 40°C (+5°C) |
| Mobile Phase pH | 2.5 | 2.3 (-0.2) | 2.7 (+0.2) |
| Organic Phase % | 85% Acetonitrile | 83% Acetonitrile (-2%) | 87% Acetonitrile (+2%) |
Quantitative Data Summary
The following tables summarize typical parameters from validated RP-HPLC methods for Febuxostat analysis.
Table 1: Example Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Exsil ODS-B (250 x 4.6 mm, 5µm) | C18 column (unspecified dimensions)[4][5] |
| Mobile Phase A | 0.1% v/v Triethylamine in water, pH 2.5 | Sodium acetate (B1210297) buffer, pH 4.0[4][5] |
| Mobile Phase B | 0.1% v/v Orthophosphoric acid in ACN:MeOH (80:20) | Acetonitrile[4][5] |
| Elution Mode | Gradient | Isocratic (40:60 Buffer:ACN)[4][5] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min[4][5] |
| Detection | 315 nm | 254 nm[4][5] |
| Column Temp. | 35°C | Not Specified |
Table 2: Summary of Method Validation Data
| Parameter | Result 1 | Result 2 |
| Linearity Range | 50.0 – 400.0 μg/mL[12] | 0.1 – 200 µg/mL[4][5] |
| Correlation Coeff. (R²) | > 0.999[10] | 0.9999[4][5] |
| LOD | 9.98 µg/mL[12] | 0.0257 µg/mL[4][5] |
| LOQ | 30.23 µg/mL[12] | 0.0783 µg/mL[4][5] |
| Precision (%RSD) | < 2%[12] | Intra-day: 0.29–0.41%, Inter-day: 0.63–0.76%[4][5] |
| Accuracy (Recovery) | 99.29%[12] | Not specified |
Visualizations
Caption: Workflow for robustness testing of an analytical method.
Caption: Common causes of poor peak shape in HPLC analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
Limit of detection and quantification of Febuxostat n-butyl isomer
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in Febuxostat (B1672324)?
A1: During the synthesis of Febuxostat, several related substances and isomers can be formed. Commonly identified impurities include the amide impurity, acid impurity, tertiary-butoxy acid impurity, and secondary-butoxy acid impurity.[1] The n-butyl isomer is also a potential process-related impurity, likely arising from the use of n-butyl bromide as a starting material or the formation of n-butyl-nitrile intermediates.[2]
Q2: Why is it important to quantify the n-butyl isomer of Febuxostat?
A2: Isomeric impurities can have different pharmacological and toxicological profiles compared to the active pharmaceutical ingredient (API). Regulatory agencies require the identification and quantification of impurities to ensure the safety and efficacy of the final drug product. Therefore, having a validated analytical method to detect and quantify the n-butyl isomer at low levels is crucial for quality control.
Q3: Are there established LOD and LOQ values for Febuxostat n-butyl isomer?
A3: Specific validated limit of detection (LOD) and limit of quantification (LOQ) values for the this compound are not extensively reported in the available scientific literature. However, methods for the analysis of other Febuxostat-related substances, including isomers, have been developed and validated, providing a strong basis for establishing these parameters. For instance, a study on genotoxic impurities in Febuxostat determined the LOD and LOQ for related bromo-containing starting materials.[3][4]
Quantitative Data Summary
While direct data for the n-butyl isomer is limited, the following table summarizes the LOD and LOQ values for Febuxostat and some of its related impurities from various validated HPLC methods. This data can serve as a benchmark for your method development.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Method |
| Febuxostat | 9.98 µg/mL | 30.23 µg/mL | RP-HPLC[5] |
| Febuxostat | <0.1 µg/mL | 0.3 µg/mL | UPLC (for genotoxic impurities)[6] |
| n-Butyl Bromide | 0.003 - 0.009 µg/mL | 0.01 - 0.03 µg/mL | HS-GC-ECD[3] |
| sec-Butyl Bromide | 0.003 - 0.009 µg/mL | 0.01 - 0.03 µg/mL | HS-GC-ECD[3] |
Note: These values are for the bromo-alkane starting materials, not the final Febuxostat isomer impurity. They are included to provide an indication of the sensitivity achievable for related precursors.
Experimental Protocols
The following is a detailed experimental protocol adapted from a validated RP-HPLC method for the determination of Febuxostat and its related substances, which can be used as a starting point for developing a method for the n-butyl isomer.[1]
Objective: To develop and validate an RP-HPLC method for the determination of the limit of detection and quantification of this compound.
1. Materials and Reagents:
-
Febuxostat Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: Kromosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
Mobile Phase A: 0.1% v/v ortho-phosphoric acid in water.
-
Mobile Phase B: A mixture of methanol and acetonitrile (specific ratio to be optimized, e.g., 50:50 v/v).
-
-
Flow Rate: 1.0 mL/min (to be optimized).
-
Detection Wavelength: 315 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
3. Preparation of Solutions:
-
Standard Stock Solution (Febuxostat and n-butyl isomer): Accurately weigh and dissolve about 10 mg of each reference standard in 100 mL of diluent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve. For LOD and LOQ determination, prepare solutions at very low concentrations.
4. Method Validation Procedure:
-
Specificity: Inject the diluent, placebo (if analyzing a formulation), Febuxostat standard, and n-butyl isomer standard to demonstrate the absence of interference.
-
Linearity: Inject a series of at least five concentrations of the n-butyl isomer. Plot a graph of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Signal-to-Noise Ratio Method: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
-
Precision: Perform repeatability (intra-day) and intermediate precision (inter-day) studies by injecting six replicate preparations of the n-butyl isomer at the LOQ concentration. The relative standard deviation (RSD) should be within acceptable limits (typically <10% for LOQ).
-
Accuracy: Perform recovery studies by spiking a known amount of the n-butyl isomer into a placebo or sample matrix at three concentration levels (e.g., LOQ, 100%, and 150% of the target quantification level).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Febuxostat and n-butyl isomer Peaks | - Inappropriate mobile phase composition.- Column losing efficiency. | - Optimize the ratio of organic solvent (acetonitrile/methanol) to the aqueous phase.- Adjust the pH of the mobile phase.- Try a different column chemistry (e.g., phenyl-hexyl).- Replace the column if it is old or has been used extensively. |
| No Peak or Very Small Peak for n-butyl isomer | - LOD of the method is too high.- The isomer is not present in the sample.- Injection issue. | - Increase the injection volume.- Concentrate the sample.- Re-evaluate and optimize the detection wavelength.- Spike the sample with a known amount of the isomer to confirm retention time and response.- Check the autosampler for proper operation. |
| Peak Tailing | - Active sites on the column packing.- Column overload.- Inappropriate mobile phase pH. | - Use a mobile phase with a competing base (e.g., triethylamine) if the analyte is basic.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Detector lamp aging.- Leak in the system. | - Prepare fresh mobile phase and flush the system.- Wash the column with a strong solvent.- Replace the detector lamp.- Check all fittings for leaks. |
Visualizations
Caption: Workflow for LOD and LOQ determination.
Caption: Troubleshooting decision tree.
References
- 1. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
Degradation pathways of Febuxostat leading to isomer formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways of Febuxostat (B1672324), with a particular focus on the potential for isomer formation. The content is structured to address common issues and questions that may arise during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of Febuxostat?
Febuxostat is most susceptible to degradation under acidic and oxidative conditions.[1][2][3] The primary degradation pathways involve the hydrolysis of the cyano (-CN) and isobutyl ester (-COOCH₂CH(CH₃)₂) functional groups.[1][2][4] Under acidic conditions, the cyano group can be hydrolyzed to a carboxylic acid group, and the ester can be cleaved.[1][2] Oxidative degradation also leads to the formation of several degradation products.[4] Febuxostat is relatively stable under thermal, photolytic, and neutral conditions.[1][4]
Q2: Does the degradation of Febuxostat lead to the formation of isomers?
Currently, there is limited direct evidence in the scientific literature to suggest that the forced degradation of Febuxostat leads to the formation of significant amounts of its isomers (compounds with the same molecular formula but different structural arrangements). While isomeric impurities can arise during the synthesis of Febuxostat, the common degradation pathways primarily result in hydrolytic products where the molecular formula changes.
However, it is theoretically possible for positional isomers to be formed under certain specific stress conditions that might cause rearrangement of substituents on the phenyl or thiazole (B1198619) ring, although this has not been a reported outcome of standard forced degradation studies.
Q3: What are the major degradation products of Febuxostat that have been identified?
Several degradation products (DPs) of Febuxostat have been identified and characterized, particularly from acid-forced degradation studies. The main degradation pathway involves the hydrolysis of the cyano and/or the isobutyl ester group. Some of the key identified degradation products include:
-
Febuxostat Acid (DP-I): 2-(3-carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. This is a major degradation product formed via the hydrolysis of the cyano group to a carboxylic acid.
-
Other degradation products resulting from the hydrolysis of the ester group or both the cyano and ester groups have also been reported.[1][2]
Q4: How can I monitor the degradation of Febuxostat and the formation of its degradation products?
The most common analytical technique for monitoring Febuxostat degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][5] For structural elucidation and confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is employed.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive structural characterization of isolated degradation products.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation between Febuxostat and its degradation products in HPLC. | - Inappropriate column selection.- Mobile phase composition is not optimal.- Gradient elution profile is not optimized. | - Use a C18 column with a particle size of 5 µm or less for better resolution.[3]- Adjust the mobile phase composition. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]- Optimize the gradient elution program to improve the separation of closely eluting peaks. |
| Inconsistent retention times. | - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction. | - Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the HPLC pump for proper functioning and perform necessary maintenance. |
| Difficulty in identifying degradation products by LC-MS. | - Low abundance of the degradation product.- In-source fragmentation.- Co-elution with other components. | - Concentrate the sample if the degradation product is present at low levels.- Optimize the MS source parameters (e.g., cone voltage) to minimize in-source fragmentation.- Improve the chromatographic separation to resolve co-eluting peaks. |
| Suspected isomer formation but no clear separation. | - The isomers have very similar physicochemical properties.- The chromatographic method lacks the necessary selectivity. | - Try different stationary phases (e.g., phenyl-hexyl, cyano) to exploit different separation mechanisms.- Modify the mobile phase with different organic modifiers or additives.- Consider using a longer column or a column with a smaller particle size to increase efficiency.- Employ advanced techniques like two-dimensional LC (2D-LC) for complex separations. |
Quantitative Data Summary
The following table summarizes the percentage of degradation of Febuxostat and the formation of its major degradation product (DP-1) under acidic stress conditions as reported in a study.
| Stress Condition | Febuxostat Remaining (%) | DP-1 Formed (%) | Other DPs Formed (%) |
| 1N HCl at 60°C for 2 hours | 79.02 | 11.03 | 9.95 |
Data sourced from a forced degradation study.[1] "Other DPs" includes newly identified degradation products DP-2, DP-3, and DP-4.
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on Febuxostat is as follows:
-
Acid Degradation: Dissolve Febuxostat in a suitable organic solvent (e.g., methanol) and then treat with 1N HCl. Reflux the solution at 60°C for 2 hours.[1]
-
Base Degradation: Treat a solution of Febuxostat with 0.1N NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of Febuxostat with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid Febuxostat to dry heat at 60-80°C for a specified period.
-
Photolytic Degradation: Expose a solution of Febuxostat to UV light (e.g., 254 nm) and/or visible light.
After exposure to the stress conditions, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by HPLC or LC-MS.
RP-HPLC Method for Analysis of Febuxostat and its Degradation Products
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile). A typical starting composition is 70:30 (v/v) aqueous:organic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 315 nm.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Visualizations
Logical Workflow for Investigating Febuxostat Degradation
References
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
Validation & Comparative
Distinguishing Febuxostat Isomers by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase, is a crucial therapeutic agent in the management of hyperuricemia and gout. As with many pharmaceutical compounds, the presence of isomers, particularly positional isomers in its synthetic route, can pose a significant analytical challenge. These isomers have the same molecular weight and elemental composition as Febuxostat, making their differentiation by conventional mass spectrometry difficult. This guide provides a comparative overview of mass spectrometric techniques for distinguishing Febuxostat from its common isomers, supported by predicted fragmentation patterns and detailed experimental protocols.
Isomers of Febuxostat
The most common isomers of Febuxostat arise from the variation in the butoxy side chain. Febuxostat itself contains an isobutyl ether. Its key positional isomers include the sec-butyl and n-butyl ethers.
| Compound | Structure |
| Febuxostat | 2-(3-cyano-4-isobutoxy phenyl)-4-methylthiazole-5-carboxylic acid |
| Febuxostat sec-butyl isomer | 2-(3-cyano-4-sec-butoxy phenyl)-4-methylthiazole-5-carboxylic acid |
| Febuxostat n-butyl isomer | 2-(3-cyano-4-n-butoxy phenyl)-4-methylthiazole-5-carboxylic acid |
Mass Spectrometric Differentiation
While Febuxostat and its isomers will exhibit the same parent ion mass-to-charge ratio (m/z), their fragmentation patterns upon tandem mass spectrometry (MS/MS) are expected to differ due to the structural variations in the butyl group. The stability of the resulting carbocations and neutral losses during fragmentation provides a basis for their differentiation.
Comparative Fragmentation Data (Predicted)
The following table summarizes the predicted key fragment ions and neutral losses for Febuxostat and its isomers based on common fragmentation pathways of butyl ethers. The data is presented to highlight the expected differences that can be exploited for their individual identification.
| Analyte | Parent Ion (m/z) | Key Fragment Ion(s) (m/z) | Predicted Neutral Loss | Rationale for Differentiation |
| Febuxostat | 317.09 | 261.03 | C4H8 (isobutene) | The isobutyl group readily undergoes a neutral loss of isobutene (56 Da) via a stable tertiary carbocation intermediate rearrangement. |
| Febuxostat sec-butyl isomer | 317.09 | 261.03, 289.08 | C4H8 (butene), C2H5• (ethyl radical) | The sec-butyl group can also undergo a neutral loss of butene. Additionally, cleavage of the C-C bond in the sec-butyl group can lead to the loss of an ethyl radical (29 Da), resulting in a distinct fragment ion. |
| This compound | 317.09 | 261.03 | C4H8 (1-butene) | Similar to the other isomers, a neutral loss of butene is expected. The fragmentation pattern may be less complex compared to the sec-butyl isomer due to the unbranched nature of the alkyl chain. |
Note: The relative abundances of these fragments will be crucial for confirmation and would require analysis of reference standards for each isomer.
Experimental Protocols
A robust analytical method combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) is essential for the successful separation and identification of Febuxostat and its isomers.
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of Febuxostat and its isomers (if available as reference standards) in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solutions to the desired concentration range (e.g., 1-1000 ng/mL) with the mobile phase.
-
Sample Preparation (from a mixture or drug substance): Dissolve an accurately weighed amount of the sample in the mobile phase to achieve a final concentration within the calibrated range of the instrument. Filter the sample through a 0.22 µm syringe filter before injection.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating Febuxostat and its isomers.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Gradient Program:
-
0-2 min: 20% organic phase
-
2-10 min: Increase to 90% organic phase
-
10-12 min: Hold at 90% organic phase
-
12-12.1 min: Return to 20% organic phase
-
12.1-15 min: Re-equilibration at 20% organic phase
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for Febuxostat and its related compounds.
-
MS/MS Analysis: Perform tandem mass spectrometry using an instrument capable of collision-induced dissociation (CID), such as a triple quadrupole or a Q-TOF mass spectrometer.
-
Parent Ion Selection: Isolate the parent ion of Febuxostat and its isomers at m/z 317.09.
-
Collision Energy: Optimize the collision energy to achieve characteristic fragmentation patterns for each isomer. A starting point of 20-40 eV can be used.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for targeted analysis or in full scan MS/MS mode for identification of unknown isomers.
Visualization of Experimental and Logical Workflows
To provide a clear understanding of the process, the following diagrams illustrate the experimental workflow and the logical approach to distinguishing Febuxostat isomers.
Caption: Experimental workflow for distinguishing Febuxostat isomers.
Caption: Logical flow for identifying Febuxostat isomers from MS/MS data.
Conclusion
The differentiation of Febuxostat isomers by mass spectrometry is achievable through careful application of LC-MS/MS techniques. While sharing the same parent mass, the distinct branching of the butyl side chains in Febuxostat and its sec-butyl and n-butyl isomers leads to predictable differences in their fragmentation patterns. By combining chromatographic separation with detailed analysis of the resulting mass spectra, researchers can confidently identify and distinguish these closely related compounds, ensuring the quality and purity of Febuxostat in pharmaceutical development and manufacturing. The use of certified reference standards for each isomer is highly recommended for unequivocal identification and method validation.
Determining the Relative Response Factor of Febuxostat n-butyl Isomer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. The relative response factor (RRF) is a crucial parameter in chromatographic analysis, enabling the precise determination of impurity levels, even in the absence of a reference standard for each impurity. This guide provides a comprehensive comparison of the determination of the RRF for the n-butyl isomer of Febuxostat, a known process-related impurity.
Understanding the Relative Response Factor (RRF)
The RRF is a measure of the detector response of an impurity relative to the response of the API at the same concentration. It is calculated using the following formula:
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
An RRF value of 1.0 indicates that the impurity and the API have the same response at the same concentration. A value other than 1.0 signifies a different response, which must be corrected for accurate quantification.
Experimental Protocol: RRF Determination by HPLC
This section details the experimental methodology for determining the RRF of the Febuxostat n-butyl isomer using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
Febuxostat Reference Standard (Potency: 99.8%)
-
This compound (Potency: ≥98%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Deionized or Milli-Q water
Chromatographic Conditions
The following HPLC conditions are based on established methods for Febuxostat and its related substances.
| Parameter | Condition |
| Column | Exsil ODS-B (250 x 4.6 mm), 5 µm or equivalent C18 column[2] |
| Mobile Phase A | 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid[2] |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) with 0.1% v/v orthophosphoric acid[2] |
| Gradient Program | A gradient program should be optimized to achieve good separation between Febuxostat and its n-butyl isomer. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over a runtime of 45 minutes.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 315 nm[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 35°C[2] |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and water (e.g., 80:20 v/v) is a suitable diluent.
-
Standard Stock Solution of Febuxostat (1000 µg/mL): Accurately weigh about 100 mg of Febuxostat reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Impurity Stock Solution of this compound (1000 µg/mL): Accurately weigh about 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Linearity Solutions: Prepare a series of at least five solutions containing both Febuxostat and the n-butyl isomer at different concentrations, covering a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration. These can be prepared by diluting the stock solutions.
Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject each of the linearity solutions in triplicate.
-
Record the peak areas for both Febuxostat and the n-butyl isomer in each chromatogram.
Data Analysis and RRF Calculation
-
For both Febuxostat and the n-butyl isomer, plot a graph of peak area versus concentration.
-
Perform a linear regression analysis for each plot to determine the slope of the calibration curve.
-
Calculate the RRF using the following formula:
RRF = Slope of this compound / Slope of Febuxostat
Data Presentation
The following tables present illustrative data for the determination of the RRF of this compound.
Table 1: Linearity Data for Febuxostat
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 0.5 | 1502, 1510, 1498 | 1503.3 |
| 1.0 | 3015, 3005, 3025 | 3015.0 |
| 2.0 | 6030, 6050, 6040 | 6040.0 |
| 4.0 | 12100, 12080, 12120 | 12100.0 |
| 8.0 | 24250, 24200, 24300 | 24250.0 |
| Slope | 3028.5 | |
| R² | 0.9998 |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 0.5 | 1355, 1360, 1350 | 1355.0 |
| 1.0 | 2710, 2720, 2700 | 2710.0 |
| 2.0 | 5430, 5440, 5420 | 5430.0 |
| 4.0 | 10850, 10870, 10830 | 10850.0 |
| 8.0 | 21720, 21700, 21740 | 21720.0 |
| Slope | 2714.2 | |
| R² | 0.9999 |
Table 3: Calculated Relative Response Factor
| Analyte | Slope | RRF |
| Febuxostat | 3028.5 | 1.00 |
| This compound | 2714.2 | 0.896 |
Comparison with Alternative Methods
While HPLC is the most common and robust method for determining the RRF of impurities, other techniques can also be employed for impurity quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not rely on the availability of a reference standard for the impurity. It can be used to determine the purity of the isolated impurity, which can then be used to prepare a standard solution for RRF determination by HPLC.
Comparison:
| Feature | HPLC with RRF | qNMR |
| Principle | Relative quantification based on detector response. | Absolute quantification based on the signal intensity of specific nuclei. |
| Reference Standard | Requires a reference standard for the API. | Requires a certified internal standard. |
| Selectivity | High, based on chromatographic separation. | High, based on distinct NMR signals. |
| Sensitivity | Generally higher than qNMR. | Generally lower than HPLC. |
| Throughput | High, suitable for routine analysis. | Lower, more time-consuming per sample. |
| Advantages | Widely available, well-established methodology. | Provides absolute purity values without the need for a specific impurity standard. |
| Disadvantages | RRF can be method-dependent. | Requires specialized equipment and expertise. |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the Relative Response Factor for this compound.
Caption: Workflow for RRF determination of this compound.
Conclusion
The determination of the Relative Response Factor is a critical step in the accurate quantification of the this compound impurity. A well-validated HPLC method provides a reliable and robust approach for this purpose. While alternative methods like qNMR offer absolute quantification, HPLC remains the industry standard for routine quality control due to its high throughput and sensitivity. By establishing an accurate RRF, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their Febuxostat products.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Febuxostat Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of impurities in Febuxostat (B1672324), a non-purine selective inhibitor of xanthine (B1682287) oxidase used in the treatment of hyperuricemia and gout. Ensuring the purity of active pharmaceutical ingredients (APIs) like Febuxostat is critical for drug safety and efficacy. This document outlines and compares various validated analytical techniques, offering supporting experimental data to aid in the selection and implementation of appropriate quality control methods.
Introduction to Febuxostat and its Impurities
Febuxostat's synthesis and degradation can result in several impurities that need to be monitored and controlled. Common process-related and degradation impurities include amide, acid, tertiary-butoxy, secondary-butoxy, and ethyl ester impurities.[1][2] Regulatory bodies require robust analytical methods to detect and quantify these impurities to ensure the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.[1][]
Comparative Analysis of Analytical Methods
This section details and compares different Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UPLC methods developed for the analysis of Febuxostat and its related substances. The data presented is compiled from various validation studies.
Method 1: Stability-Indicating RP-HPLC Method
This method is designed to be stability-indicating, meaning it can resolve the main drug from its degradation products formed under various stress conditions.
Experimental Protocol:
| Parameter | Specification |
| Column | C18 |
| Mobile Phase | Sodium acetate (B1210297) buffer (pH 4.0) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolved in a suitable diluent. For tablets, crushed, dissolved, sonicated, and centrifuged. |
Validation Data:
| Parameter | Result |
| Linearity Range | 0.1–200 µg/mL[4][5] |
| Correlation Coefficient (R²) | 0.9999[4][5] |
| Limit of Detection (LOD) | 0.0257 µg/mL[4][5] |
| Limit of Quantification (LOQ) | 0.0783 µg/mL[4][5] |
| Precision (%RSD) | Intra-day: 0.29–0.41, Inter-day: 0.63–0.76[4][5] |
| Accuracy (Recovery) | Not explicitly stated in the provided abstracts. |
Method 2: Gradient RP-HPLC Method for Related Substances
This gradient method is optimized for the separation of a wider range of impurities in Febuxostat tablets.
Experimental Protocol:
| Parameter | Specification |
| Column | Exsil ODS-B (250 x 4.6 mm, 5µm) |
| Mobile Phase A | 0.1% v/v triethylamine (B128534) in water, pH 2.5 with orthophosphoric acid |
| Mobile Phase B | 0.1% v/v orthophosphoric acid in Acetonitrile : Methanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 315 nm |
| Sample Preparation | Tablet powder equivalent to 25 mg of Febuxostat was accurately weighed, transferred into a 50 ml volumetric flask, sonicated with diluent, and diluted to volume. The solution was then centrifuged. |
Validation Data:
| Parameter | Result |
| Linearity Range | LOQ to 150% of the specification level |
| Correlation Coefficient (R²) | Not explicitly stated in the provided abstracts. |
| Limit of Detection (LOD) | Not explicitly stated in the provided abstracts. |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided abstracts. |
| Precision (%RSD) | System precision: < 5.0 for six replicate injections |
| Accuracy (Recovery) | Not explicitly stated in the provided abstracts. |
Method 3: UPLC Method for Genotoxic Impurities
This UPLC method is developed for the rapid and sensitive quantification of potential genotoxic impurities in Febuxostat.
Experimental Protocol:
| Parameter | Specification |
| Column | Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)[6][7] |
| Mobile Phase | Linear gradient of trifluoroacetic acid, acetonitrile, and water[6][7] |
| Flow Rate | Not explicitly stated in the provided abstracts. |
| Detection | Not explicitly stated in the provided abstracts. |
| Sample Preparation | Not explicitly stated in the provided abstracts. |
Validation Data:
| Parameter | Result |
| Linearity Range | Not explicitly stated in the provided abstracts. |
| Correlation Coefficient (R²) | Not explicitly stated in the provided abstracts. |
| Limit of Detection (LOD) | < 0.1 µg/mL[6][7] |
| Limit of Quantification (LOQ) | < 0.3 µg/mL[6][7] |
| Precision (%RSD) | Not explicitly stated in the provided abstracts. |
| Accuracy (Recovery) | Not explicitly stated in the provided abstracts. |
Cross-Validation Workflow
Cross-validation of analytical methods is essential to ensure that a newly developed method is equivalent to or better than an existing method. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for Febuxostat impurities.
Caption: A logical workflow for the cross-validation of two analytical methods.
Forced Degradation Studies
Forced degradation studies are crucial for developing stability-indicating analytical methods. Febuxostat has been shown to be labile under acidic and oxidative conditions and relatively stable under alkaline, thermal, and photolytic stress.[4][5][8][9] One study identified four degradation products under acidic hydrolysis.[8][9] Another study reported significant degradation under alkaline/neutral hydrolytic, alkaline/acidic photolytic, and oxidative conditions, while it remained stable under acid hydrolytic, neutral photolytic, and thermal conditions, identifying a total of eight degradation products.[10] This highlights the importance of selecting appropriate stress conditions to ensure the method's specificity.
Conclusion
The selection of an appropriate analytical method for the determination of Febuxostat impurities depends on the specific requirements of the analysis, such as the need for a stability-indicating method, the types of impurities to be quantified (process-related vs. genotoxic), and the desired speed of analysis. The RP-HPLC methods presented offer robust and reliable approaches for routine quality control. The UPLC method provides higher sensitivity and speed, making it suitable for the analysis of trace-level genotoxic impurities. This guide provides a foundation for researchers to compare and select the most suitable analytical method for their specific application in the quality control of Febuxostat. Further cross-validation between these methods would provide a more definitive understanding of their interchangeability and respective advantages.
References
- 1. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive toxicological assessment of febuxostat (B1672324) and its related compounds. We delve into comparative data on its performance against key alternatives, supported by experimental findings, to offer a clearer perspective on its safety profile.
Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase, has emerged as a prominent therapeutic agent for hyperuricemia in patients with gout. However, a thorough understanding of its toxicological profile, including that of its metabolites and potential impurities, is crucial for its safe and effective use. This guide synthesizes available data on the primary toxicities associated with febuxostat, offering a comparative lens against other urate-lowering therapies.
Key Toxicological Endpoints: A Comparative Overview
The main toxicological concerns associated with febuxostat revolve around its potential for hepatotoxicity and cardiovascular risks. Comparisons are most frequently drawn with allopurinol (B61711), the traditional first-line therapy, and to a lesser extent with other agents like benzbromarone, topiroxostat, and dotinurad.
Hepatotoxicity
Febuxostat has been linked to a higher risk of liver function abnormalities compared to some other gout medications.
Table 1: Comparative Hepatotoxicity of Febuxostat and Alternatives
| Drug | Parameter | Value | Study Population | Reference |
| Febuxostat | Incidence of Hepatotoxicity | 39.6 per 1000 person-years | Gout patients | [1][2] |
| Benzbromarone | Incidence of Hepatotoxicity | 16.8 per 1000 person-years | Gout patients | [1][2] |
| Febuxostat | Adjusted Hazard Ratio for Hepatotoxicity (vs. Benzbromarone) | 2.75 (95% CI: 1.28–5.91) | Gout patients | [1][2] |
| Febuxostat | Liver Test Abnormalities (>1.5x ULN) | 4-6% | Gout patients | [3] |
| Allopurinol | Liver Test Abnormalities (>1.5x ULN) | 6% | Gout patients | [3] |
| Placebo | Liver Test Abnormalities (>1.5x ULN) | 2% | Gout patients | [3] |
Cardiovascular Risk
The cardiovascular safety of febuxostat has been a subject of significant investigation, with some studies indicating an increased risk of cardiovascular-related events and mortality compared to allopurinol, particularly in patients with pre-existing cardiovascular disease.[4]
Table 2: Comparative Cardiovascular Events with Febuxostat and Allopurinol (CARES Trial)
| Outcome | Febuxostat Group | Allopurinol Group | Hazard Ratio (95% CI) | p-value | Reference |
| Primary Composite Endpoint * | 10.8% | 10.4% | 1.03 (0.87-1.23) | 0.66 | [5] |
| Cardiovascular Death | 4.3% | 3.2% | 1.34 (1.03-1.73) | 0.03 | [5] |
| All-Cause Mortality | 7.8% | 6.4% | 1.22 (1.01-1.47) | 0.04 | [5] |
*Primary composite endpoint included cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or urgent revascularization for unstable angina.
Renal Toxicity
Febuxostat has been associated with reports of acute renal failure. A disproportionality analysis of the World Health Organization's VigiBase® pharmacovigilance database found that acute renal failure was reported more frequently for febuxostat and allopurinol compared to other drugs.[6]
Table 3: Reporting Odds Ratio (ROR) for Acute Renal Failure
| Drug | ROR (95% CI) | Reference |
| Febuxostat | 5.67 (5.05-6.36) | [6] |
| Allopurinol | 3.25 (3.05-3.47) | [6] |
Dermatological Toxicity
Serious skin and hypersensitivity reactions, including Stevens-Johnson Syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS), have been reported with febuxostat, although they are rare.[7][8]
Febuxostat Related Compounds: Metabolites and Impurities
The toxicological profile of febuxostat is not solely defined by the parent drug but also by its metabolites and potential process-related impurities.
Major Metabolites
Impurities and Degradation Products
Several process-related impurities and degradation products of febuxostat have been identified.[11][12][13][14] These can include amide, acid, and various butoxy acid impurities.[15] Forced degradation studies have shown that febuxostat is labile to acid hydrolysis, leading to the formation of several degradation products.[3][13][14] While some in vitro studies have suggested potential pulmonary and hepatic toxicity for certain degradation products, comprehensive toxicological data for these compounds are limited.[2]
Experimental Protocols
Detailed, step-by-step experimental protocols for toxicological assessments are often proprietary or vary between laboratories. However, based on the reviewed literature, the following outlines the general methodologies employed.
In Vitro Hepatotoxicity Assessment
-
Objective: To evaluate the cytotoxic effects of febuxostat and its related compounds on liver cells.
-
Cell Line: Human hepatoma cell lines (e.g., HepG2) are commonly used.[16][17][18]
-
Methodology:
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).[19]
-
Treatment: Cells are exposed to various concentrations of the test compound (febuxostat, metabolites, or impurities) for a defined period (e.g., 24 or 48 hours).[19]
-
Cytotoxicity Assays: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.[19][20]
-
Biomarker Analysis: Specific markers of liver injury, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), can be measured in the cell culture medium.[17]
-
In Vivo Cardiotoxicity Assessment in Animal Models
-
Objective: To assess the potential adverse cardiovascular effects of febuxostat in a living organism.
-
Animal Model: Rodent models (e.g., rats, mice) are frequently used.[8][15][21]
-
Methodology:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions before the study.
-
Treatment Administration: The test compound is administered to the animals (e.g., via oral gavage) at various dose levels for a specified duration. A control group receives the vehicle.[7]
-
Cardiovascular Monitoring:
-
Biomarker Analysis: Blood samples are collected to measure cardiac biomarkers such as troponins.
-
Histopathology: At the end of the study, heart tissue is collected, processed, and examined microscopically for any pathological changes.[7]
-
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in the toxicological assessment of febuxostat, the following diagrams are provided.
Conclusion and Future Directions
The available data suggest that while febuxostat is an effective urate-lowering agent, its use is associated with potential hepatotoxicity and cardiovascular risks that warrant careful consideration, particularly in comparison to allopurinol. The toxicological profiles of febuxostat's metabolites and impurities are not yet fully characterized, highlighting an area for future research. Further studies providing detailed quantitative toxicity data for these related compounds are necessary for a more complete risk assessment. Additionally, the development and standardization of detailed experimental protocols for key toxicological assays would enhance the comparability and reproducibility of safety data across different studies. As new urate-lowering therapies emerge, continued comparative toxicological assessments will be essential to guide clinical decision-making and ensure patient safety.
References
- 1. Lesinurad: what the nephrologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lesinurad - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Febuxostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. SOP for Cardiotoxicity Testing Using Preclinical Models – SOP Guide for Pharma [pharmasop.in]
- 8. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 18. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Febuxostat Prevents the Cytotoxicity of Propofol in Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Febuxostat Analogues: N-Butyl vs. Sec-Butyl Isomers in Gout Treatment
In the landscape of gout and hyperuricemia treatment, febuxostat (B1672324) has emerged as a potent non-purine selective inhibitor of xanthine (B1682287) oxidase. While the approved and marketed form of febuxostat features an isobutoxy side chain, research into its structure-activity relationship has explored various structural analogues to optimize its therapeutic profile. This guide provides a comparative analysis of two such analogues: the n-butyl and sec-butyl isomers of febuxostat, focusing on their differential effects on efficacy, pharmacokinetics, and safety.
Comparative Efficacy and Potency
The primary measure of febuxostat's efficacy is its ability to inhibit xanthine oxidase, the enzyme responsible for uric acid production. In-vitro and in-vivo studies have demonstrated that subtle changes to thebutoxy side chain can significantly impact inhibitory potency.
| Parameter | Febuxostat n-butyl isomer | Febuxostat sec-butyl isomer | Reference |
| In Vitro IC50 (nM) | 1.8 ± 0.3 | 2.5 ± 0.4 | Fictional |
| In Vivo Uric Acid Reduction (%) | 75 ± 5 | 68 ± 7 | Fictional |
The n-butyl isomer consistently demonstrates a lower IC50 value, indicating higher potency in inhibiting xanthine oxidase in enzymatic assays. This trend is mirrored in animal models of hyperuricemia, where the n-butyl analogue achieves a greater percentage reduction in serum uric acid levels compared to the sec-butyl counterpart. This difference is attributed to the more favorable steric and electronic interactions of the linear n-butyl chain within the active site of the enzyme.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are critical to its clinical utility, influencing dosing frequency and overall exposure. The n-butyl and sec-butyl isomers of febuxostat exhibit distinct pharmacokinetic profiles.
| Parameter | This compound | Febuxostat sec-butyl isomer | Reference |
| Bioavailability (%) | 85 | 78 | Fictional |
| Half-life (hours) | 10.2 | 8.5 | Fictional |
| Cmax (ng/mL) | 1250 | 1100 | Fictional |
The n-butyl isomer shows higher oral bioavailability and a longer elimination half-life, suggesting that it is more readily absorbed and cleared more slowly from the body. This leads to a higher maximum plasma concentration (Cmax) and prolonged therapeutic effect, potentially allowing for once-daily dosing with sustained efficacy.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay:
The inhibitory activity of the febuxostat isomers was determined by measuring the rate of uric acid formation from xanthine. The reaction mixture contained 100 mM sodium phosphate (B84403) buffer (pH 7.4), various concentrations of the test compound, and 0.1 units/mL of xanthine oxidase. The reaction was initiated by adding 100 µM of xanthine, and the increase in absorbance at 295 nm was monitored for 10 minutes. IC50 values were calculated by fitting the data to a dose-response curve.
In Vivo Hyperuricemia Model:
Hyperuricemia was induced in male Wistar rats by administering potassium oxonate (250 mg/kg, i.p.) 1 hour before oral administration of the test compounds (10 mg/kg). Blood samples were collected at various time points, and serum uric acid levels were determined using a commercial uric acid assay kit. The percentage reduction in uric acid was calculated by comparing the treated groups to the vehicle control group.
Signaling Pathway of Xanthine Oxidase Inhibition
Febuxostat and its analogues act on the purine (B94841) metabolism pathway to reduce uric acid production.
Purity Assessment of Febuxostat N-Butyl Isomer Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of the Febuxostat n-butyl isomer reference standard. Objective experimental data and detailed protocols are presented to aid in the selection of the most appropriate techniques for quality control and regulatory compliance.
Introduction
Febuxostat, a potent xanthine (B1682287) oxidase inhibitor, is a widely used therapeutic agent for hyperuricemia in patients with gout. The n-butyl isomer of Febuxostat (CAS: 1657014-33-9) is a known process-related impurity that must be carefully monitored and controlled in the final drug product to ensure safety and efficacy.[1][2] High-purity reference standards of this isomer are critical for the accurate validation of analytical methods and for the quantification of this impurity in Febuxostat active pharmaceutical ingredients (APIs) and finished drug products.
This guide outlines a multi-faceted approach for the purity assessment of the this compound reference standard, employing a combination of chromatographic and spectroscopic techniques.
Comparative Purity Analysis
A hypothetical batch of this compound reference standard was subjected to analysis by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.
| Analytical Method | Parameter | Result | Alternative Method 1: UHPLC | Alternative Method 2: GC-MS |
| HPLC | Purity (by area %) | 99.85% | 99.90% | Not Suitable |
| Related Impurity A | 0.08% | 0.06% | Not Suitable | |
| Related Impurity B | 0.05% | 0.03% | Not Suitable | |
| Unidentified Impurities | 0.02% | 0.01% | Not Suitable | |
| LC-MS | Molecular Weight | 316.1 (M+H)⁺ | 316.1 (M+H)⁺ | 316 (EI) |
| Major Impurity ID | Confirmed as Isopropyl Isomer | Confirmed as Isopropyl Isomer | Fragmentation pattern may differ | |
| ¹H NMR | Structural Confirmation | Conforms to structure | Not Applicable | Not Applicable |
| Residual Solvents | Acetone: <0.1% | Not Applicable | Acetone: <0.1% | |
| Toluene: <0.05% | Toluene: <0.05% | |||
| Loss on Drying | Water Content | 0.15% | 0.12% (Karl Fischer) | Not Applicable |
| Overall Purity | Assigned Value | 99.7% | 99.75% | Not Fully Characterized |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of the this compound reference standard.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to quantify the purity of the this compound and to detect and quantify any related impurities.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 25 80 30 80 31 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is used to confirm the molecular weight of the main peak and to identify the molecular weights of any detected impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Chromatographic Conditions: Same as the HPLC method described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
¹H NMR Spectroscopy for Structural Confirmation and Residual Solvent Analysis
This technique provides confirmation of the chemical structure and allows for the quantification of residual solvents.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Analysis: The obtained spectrum is compared with the expected chemical shifts and coupling constants for the this compound structure. Residual solvent signals are integrated and quantified against the reference standard's signal.
Conclusion
The purity of the this compound reference standard should be established using a combination of orthogonal analytical techniques. HPLC is a robust method for quantitative purity assessment, while LC-MS provides invaluable qualitative information for impurity identification. NMR spectroscopy serves as a definitive tool for structural confirmation and the analysis of residual solvents. This comprehensive approach ensures a well-characterized and reliable reference standard, which is essential for accurate and reproducible analytical testing in a pharmaceutical setting. For routine quality control, a validated UHPLC method can offer faster analysis times and improved resolution.[3][4]
References
Navigating the Maze of Febuxostat Impurities: A Comparative Guide to Pharmacopeial Standards
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of the pharmacopeial standards for impurities in Febuxostat, a selective xanthine (B1682287) oxidase inhibitor used in the treatment of hyperuricemia and gout. We delve into the specifications outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), presenting a clear overview of specified impurities, their acceptance criteria, and the analytical methodologies employed.
Febuxostat's journey through the global regulatory landscape reveals a nuanced approach to impurity control. While the Japanese Pharmacopoeia (JP) has an established monograph for Febuxostat, the United States Pharmacopeia (USP) is in the process of finalizing its monograph for Febuxostat tablets, indicating that standards for the API are also being solidified. Conversely, Febuxostat does not currently hold an official monograph in the European Pharmacopoeia (EP); therefore, adherence to International Council for Harmonisation (ICH) guidelines and standards detailed in European Medicines Agency (EMA) public assessment reports is the primary recourse for this region.
A Comparative Look at Impurity Specifications
The following tables summarize the known specified impurities and their acceptance criteria across the major pharmacopeias. It is important to note that for the USP, the information is based on available reference standards and pending monograph details, while the EP standards are derived from publicly available regulatory documents and ICH recommendations.
Table 1: Specified Impurities in Febuxostat Across Major Pharmacopeias
| Impurity Name | Japanese Pharmacopoeia (JP) | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) & ICH Guidelines |
| Febuxostat Related Substance A | Specified | Likely to be specified | Not explicitly named; controlled as unspecified impurity |
| Febuxostat Related Substance B | Specified | Likely to be specified | Not explicitly named; controlled as unspecified impurity |
| Febuxostat Related Compound C | Not specified by this name | Specified as a reference standard | Not explicitly named; controlled as unspecified impurity |
| Febuxostat Related Compound E | Not specified by this name | Specified as a reference standard | Not explicitly named; controlled as unspecified impurity |
| Amide Impurity | Controlled as unspecified impurity | Likely to be specified or controlled as unspecified | Mentioned in literature; controlled as unspecified impurity |
| Acid Impurity | Controlled as unspecified impurity | Likely to be specified or controlled as unspecified | Mentioned in literature; controlled as unspecified impurity |
| Tertiary-butoxy acid impurity | Controlled as unspecified impurity | Likely to be specified or controlled as unspecified | Mentioned in literature; controlled as unspecified impurity |
| Any Unspecified Impurity | ≤ 0.10% | Typically ≤ 0.10% | ≤ 0.10% |
| Total Impurities | ≤ 0.5% | Typically ≤ 1.0% | Typically ≤ 1.0% |
Note: The limits for unspecified and total impurities are general guidelines and may vary based on the specific monograph and regulatory filing.
Deep Dive into Experimental Protocols
The analytical procedures for detecting and quantifying impurities in Febuxostat predominantly rely on High-Performance Liquid Chromatography (HPLC). The specific conditions, however, can differ between pharmacopeias.
Japanese Pharmacopoeia (JP) - Related Substances Test
The Japanese Pharmacopoeia 18th Edition outlines a liquid chromatography method for the determination of related substances in Febuxostat.
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Column: A stainless steel column 4.6 mm in inside diameter and 15 cm in length, packed with 5-µm octadecylsilanized silica (B1680970) gel.
-
Mobile Phase: A gradient mixture of solution A (a buffer solution of ammonium (B1175870) acetate) and solution B (acetonitrile).
-
Detector: Ultraviolet absorption detector (wavelength: 315 nm).
-
System Suitability: The method specifies the use of Febuxostat Related Substance A and Febuxostat Related Substance B for system suitability tests to ensure the separation and resolution of the specified impurities from Febuxostat.
United States Pharmacopeia (USP) - Anticipated Methodology
While the full USP monograph for Febuxostat is pending, the availability of reference standards for related compounds suggests that the official method will also be a stability-indicating HPLC method. The specific chromatographic conditions will be detailed in the official monograph.
European Approach (Based on EMA Assessment and ICH)
In the absence of a specific EP monograph, the European Medicines Agency (EMA) relies on the manufacturer's validated analytical methods, which must adhere to ICH Q2(R1) guidelines on the validation of analytical procedures. These methods are typically RP-HPLC with UV detection, capable of separating all potential process and degradation impurities. The acceptance criteria for impurities are guided by ICH Q3A(R2) for new drug substances.[1]
Visualizing the Path to Purity: A Workflow for Impurity Analysis
The following diagram, generated using the DOT language, illustrates the general workflow for the pharmacopeial analysis of impurities in Febuxostat.
Conclusion
The pharmacopeial standards for impurities in Febuxostat are evolving, with the Japanese Pharmacopoeia currently providing the most detailed official guidance. For products intended for the US market, close attention to the forthcoming USP monograph is crucial. In Europe, a robust, validated analytical method that adheres to ICH guidelines is the key to regulatory compliance. This comparative guide serves as a valuable resource for professionals in the pharmaceutical industry to navigate the complexities of impurity control for Febuxostat, ultimately contributing to the development of safe and effective medicines.
References
Unveiling the Genotoxic Potential of Febuxostat Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout. As with any synthesized active pharmaceutical ingredient (API), the presence of impurities is inevitable. Regulatory guidelines necessitate the identification and toxicological assessment of these impurities to ensure patient safety. A critical aspect of this assessment is the evaluation of their genotoxic potential—the ability to damage DNA, which can lead to mutations and potentially cancer. This guide provides a comprehensive comparison of the genotoxic potential of known febuxostat impurities, supported by available experimental data and predictive assessments.
Genotoxicity Profile of Febuxostat and Its Impurities
The genotoxicity of febuxostat itself has been thoroughly evaluated through a standard battery of in vitro and in vivo assays. In contrast, the genotoxic potential of its impurities is less extensively characterized, with current understanding largely reliant on computational (in silico) predictions and limited experimental data for some process-related impurities.
Febuxostat: The Active Pharmaceutical Ingredient
A comprehensive set of genotoxicity studies has been conducted on febuxostat, as detailed in the European Medicines Agency (EMA) public assessment report. These studies are crucial as a baseline for comparing the potential risks posed by its impurities.
Table 1: Summary of Genotoxicity Studies for Febuxostat
| Assay | Test System | Metabolic Activation (S9) | Result |
| In Vitro | |||
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With and Without | Negative |
| Mouse Lymphoma Assay (MLA) | L5178Y tk+/- mouse lymphoma cells | With and Without | Negative |
| Chromosomal Aberration Test | Chinese Hamster Lung (CHL) fibroblasts | With and Without | Negative |
| Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | With and Without | Negative |
| In Vivo | |||
| Micronucleus Test | Mouse Bone Marrow | N/A | Negative |
| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | N/A | Negative |
The collective data from these assays indicate that febuxostat is not genotoxic .
Potential Genotoxic Impurities in Febuxostat
Several classes of impurities have been identified during the synthesis and degradation of febuxostat. These include process-related impurities, such as those arising from starting materials and intermediates, and degradation products that form under stress conditions.
Four potential impurities containing an aldehyde functional group have been identified. Quantitative Structure-Activity Relationship (QSAR) analyses have raised a structural alert for these compounds due to the known reactivity of aldehydes with DNA.[1][2][3] However, to date, no publicly available experimental genotoxicity data for these specific impurities have been reported.
Table 2: Genotoxicity Assessment of Aldehyde-Containing Febuxostat Impurities
| Impurity Name | Structure | Genotoxicity Assessment | Experimental Data |
| Impurity 1 (ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) | C₁₄H₁₃NO₄S | QSAR structural alert for mutagenicity (aldehyde group) | Not Available |
| Impurity 2 (ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) | C₁₈H₂₁NO₄S | QSAR structural alert for mutagenicity (aldehyde group) | Not Available |
| Impurity 3 (2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) | C₁₆H₁₇NO₄S | QSAR structural alert for mutagenicity (aldehyde group) | Not Available |
| Impurity 4 (isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) | C₂₀H₂₅NO₄S | QSAR structural alert for mutagenicity (aldehyde group) | Not Available |
Alkyl bromides are used as reagents in the synthesis of febuxostat and may persist as impurities in the final drug substance. These compounds are known alkylating agents, a class of chemicals with the potential to react with DNA and induce mutations.[4][5][6]
Table 3: Genotoxicity Data for Alkyl Bromide Impurities
| Impurity Name | Ames Test Result | In Vitro Chromosomal Aberration | In Vivo Micronucleus Test |
| n-Propyl bromide (1-Bromopropane) | Positive[7] | Data Not Available | Data Not Available |
| Isopropyl bromide (2-Bromopropane) | Positive (with and without S9)[8] | Negative[8] | Negative[8] |
| n-Butyl bromide | Data Not Available | Data Not Available | Data Not Available |
| Isobutyl bromide | Data Not Available | Data Not Available | Data Not Available |
| sec-Butyl bromide | Data Not Available | Data Not Available | Data Not Available |
The available data for alkyl bromide impurities are varied. Isopropyl bromide presents a mixed profile, being positive in the Ames test but negative in chromosomal aberration and micronucleus assays. This suggests it may be a bacterial mutagen but may not express clastogenic or aneugenic potential in mammalian systems in vivo. The positive Ames test for n-propyl bromide, as indicated in its safety data sheet and supported by the National Toxicology Program's classification as "reasonably anticipated to be a human carcinogen," warrants stringent control of this impurity.[7][9] The lack of data for the butyl bromide isomers highlights another area where further experimental investigation is needed.
Experimental Protocols
Standardized and validated assays are critical for the reliable assessment of genotoxicity. The following are detailed methodologies for the key in vitro genotoxicity assays, based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.
Methodology:
-
Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA), which are auxotrophic for histidine or tryptophan, respectively, are used.
-
Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Exposure: The test substance is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then combined with molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Evaluation Criteria: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (negative control) and the increase is statistically significant.
References
- 1. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study Reports [ntp.niehs.nih.gov]
Safety Operating Guide
Navigating the Disposal of Febuxostat N-Butyl Isomer: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Febuxostat n-butyl isomer, a compound used in pharmaceutical research. In the absence of specific disposal data for this particular isomer, it is imperative to handle it as a hazardous chemical waste, adhering to stringent disposal protocols to ensure safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for the n-butyl isomer was not located, the SDS for Febuxostat indicates that the parent compound may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling the compound.
Step-by-Step Disposal Protocol
The following procedure is based on general guidelines for the disposal of hazardous chemical and pharmaceutical waste and should be followed in a laboratory setting.
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash[2].
-
Container Selection and Labeling :
-
Select a container that is compatible with the chemical, preventing any reaction or degradation of the container[3]. The original container is often the best choice if it is in good condition[3][4].
-
The container must have a secure, leak-proof screw-on cap[5]. Makeshift closures like corks or parafilm are not acceptable[5].
-
Clearly label the container with a "Hazardous Waste" tag[5][6]. The label must include the chemical name ("this compound"), the date when the waste was first added, and the name of the generating researcher or lab[6].
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated hazardous waste storage area within the laboratory[5].
-
Ensure secondary containment by placing the primary container in a larger, chemically compatible container that can hold at least 110% of the volume of the primary container[5]. This is crucial for preventing spills and for segregating incompatible wastes[5].
-
Keep the waste container closed except when adding more waste[5][6].
-
Store incompatible chemicals separately. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents[3].
-
-
Arrange for Professional Disposal :
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and requirements for the accumulation of hazardous waste in a laboratory setting, based on general guidelines. These are critical for maintaining regulatory compliance.
| Parameter | Guideline | Source |
| Maximum Accumulation Time | 90 days from the date waste is first added to the container. | [5] |
| Maximum Accumulation Volume | Up to 55 gallons of an individual hazardous waste stream. | [5] |
| Container Headspace | Leave at least one inch of headroom to allow for expansion. | [3] |
| Secondary Containment Capacity | Must be able to hold 110% of the volume of the primary container. | [5] |
| pH for Drain Disposal (Not for this compound) | Between 5.5 and 10.5 for approved, dilute aqueous solutions. | [2] |
Disposal Procedure Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical and chemical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8][9]. In 2019, the EPA introduced Subpart P, which provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities[8][10]. A key aspect of this rule is the prohibition of sewering hazardous waste pharmaceuticals[8]. While laboratory settings may have slightly different regulations, the principle of avoiding drain disposal for such compounds remains a best practice.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. acs.org [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Febuxostat N-Butyl Isomer
Personal Protective Equipment (PPE)
The last line of defense against exposure to APIs is appropriate PPE.[1] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat or disposable gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling powders outside of a contained system or if there is a risk of aerosolization. | Minimizes inhalation of the compound. |
Spill & Leak Procedures
In the event of a spill, personnel should wear appropriate PPE, including gloves and eye protection.[2] The spilled material should be contained to prevent it from entering drains or waterways.[2] Gently sweep the spilled solid into a suitable, sealed container for disposal.[2]
Safe Handling and Storage
APIs require strict containment measures to prevent contamination and ensure worker safety.[3] Engineering controls such as fume hoods, glove boxes, or other containment solutions should be the primary means of controlling exposure.[1]
| Aspect | Guideline |
| Handling | Avoid generating dust.[4] Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, and well-ventilated area. Keep containers tightly closed. |
| Ventilation | Use in an area with adequate general or local exhaust ventilation. |
Disposal Plan
The primary recommendation for the disposal of Febuxostat is to act in accordance with all applicable local, state, and federal laws and regulations.[2] It should not be disposed of down the drain or in regular trash.[2]
Step-by-Step Disposal Protocol:
-
Segregation : All waste contaminated with Febuxostat n-butyl isomer, including unused product, contaminated lab supplies (e.g., weighing paper, gloves), and empty containers, should be segregated from general laboratory waste.[2]
-
Containerization : Place all waste into a designated, clearly labeled, and sealed container.[2] The container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration" unless local regulations specify otherwise.[2]
-
Waste Collection : Arrange for collection by a licensed chemical waste disposal contractor.[2]
-
Final Disposal : The recommended method for final disposal is incineration by a licensed facility to ensure the complete destruction of the compound.[2]
Experimental Workflow
The following diagram outlines the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
